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  • Product: Pyrimidine-2-carboximidamide acetate
  • CAS: 312613-82-4

Core Science & Biosynthesis

Foundational

The Fundamental Properties of Pyrimidine-2-carboximidamide Acetate: A Technical Guide for Researchers

This guide provides an in-depth exploration of Pyrimidine-2-carboximidamide acetate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While specific data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Pyrimidine-2-carboximidamide acetate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While specific data on the acetate salt is limited in publicly available literature, this document synthesizes information on the core pyrimidine-2-carboximidamide moiety, related analogs, and the general characteristics of pyrimidine derivatives and acetate salts to offer a comprehensive technical overview.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA.[1][2] Its unique physicochemical properties, such as its ability to form hydrogen bonds and act as a bioisostere for phenyl rings, make it a versatile building block in the design of therapeutic agents.[1] The synthetic accessibility and diverse substitution patterns of the pyrimidine ring have led to its incorporation into a wide array of drugs with applications including anticancer, antiviral, antimicrobial, and anti-inflammatory therapies.[1][3]

The introduction of a carboximidamide (amidine) group at the 2-position of the pyrimidine ring creates a molecule with a distinct electronic and structural profile, offering unique opportunities for molecular interactions with biological targets. The acetate salt form is likely utilized to improve the solubility and handling properties of the parent compound.

Physicochemical Properties

Based on available data for the free base, Pyrimidine-2-carboximidamide, and general knowledge of acetate salts, the following properties can be summarized.

PropertyValue (Pyrimidine-2-carboximidamide)Inferred Properties of Acetate Salt
Molecular Formula C₅H₆N₄[4]C₇H₁₀N₄O₂
Molecular Weight 122.13 g/mol [4]182.18 g/mol
Appearance Solid[5]Likely a white to off-white solid
Melting Point 125-126 °C[5]Expected to differ from the free base
Boiling Point 287.4 ± 23.0 °C at 760 mmHg[5]Not available
Solubility Expected to have improved aqueous solubility compared to the free base. Soluble in polar organic solvents like DMSO and methanol.
pKa The amidine group is basic and will be protonated at physiological pH. The acetate counterion is weakly basic.
Storage 4°C, protect from light[5]Store in a cool, dry, and dark place. Hygroscopic nature is possible.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic strategy would involve a multi-step process starting from a commercially available precursor, such as 2-cyanopyrimidine.

Synthesis_of_Pyrimidine-2-carboximidamide_Acetate cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Conversion to Imidate cluster_2 Step 3: Amination cluster_3 Step 4: Salt Formation 2-Cyanopyrimidine 2-Cyanopyrimidine Pyrimidine-2-carboxamide Pyrimidine-2-carboxamide 2-Cyanopyrimidine->Pyrimidine-2-carboxamide H₂O, NaOH Intermediate_Imidate Ethyl pyrimidine-2-carboximidate Pyrimidine-2-carboxamide->Intermediate_Imidate 1. (COCl)₂, CH₂Cl₂ 2. EtOH Pyrimidine-2-carboximidamide Pyrimidine-2-carboximidamide Intermediate_Imidate->Pyrimidine-2-carboximidamide NH₃, EtOH Final_Product Pyrimidine-2-carboximidamide Acetate Pyrimidine-2-carboximidamide->Final_Product Acetic Acid, Solvent

Caption: Proposed synthesis of Pyrimidine-2-carboximidamide Acetate.

Experimental Protocols

The following are generalized, step-by-step methodologies for the proposed synthesis. These protocols are illustrative and would require optimization and validation.

Protocol 1: Synthesis of Pyrimidine-2-carboxamide from 2-Cyanopyrimidine

  • Dissolve 2-cyanopyrimidine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyrimidine-2-carboxamide.

Protocol 2: Synthesis of Pyrimidine-2-carboximidamide from Pyrimidine-2-carboxamide

This is a generalized procedure for converting a primary amide to an unsubstituted amidine, which can be challenging and may require harsh conditions or specific reagents.

  • Suspend Pyrimidine-2-carboxamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension to 0°C and add a dehydrating agent (e.g., triflic anhydride or oxalyl chloride) dropwise.

  • Stir the reaction at low temperature before allowing it to warm to room temperature.

  • In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., ethanol or dioxane).

  • Slowly add the activated amide solution to the ammonia solution at low temperature.

  • Allow the reaction to proceed, monitoring by TLC.

  • Upon completion, quench the reaction and work up appropriately to isolate the crude Pyrimidine-2-carboximidamide.

  • Purify the product by crystallization or column chromatography.

Protocol 3: Formation of Pyrimidine-2-carboximidamide Acetate

  • Dissolve the purified Pyrimidine-2-carboximidamide free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Add a stoichiometric amount (1.0 eq) of glacial acetic acid.

  • Stir the solution at room temperature. The acetate salt may precipitate out of the solution.

  • If no precipitate forms, the solvent can be slowly evaporated or a less polar co-solvent can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The structure and purity of the synthesized compounds should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR of the pyrimidine ring will show characteristic signals in the aromatic region.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and C=N stretches of the amidine and the C=O stretch of the acetate counterion.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Potential Applications in Drug Discovery

While specific biological activities of Pyrimidine-2-carboximidamide acetate are not extensively documented, its structural features suggest several potential therapeutic applications.

The Carboximidamide Group as a Pharmacophore

The carboximidamide (amidine) group is a key pharmacophore in a number of approved drugs and clinical candidates. It is a strong basic group and is typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors.

Potential Therapeutic Areas

Given the broad biological activities of pyrimidine derivatives, Pyrimidine-2-carboximidamide acetate could be investigated for a range of therapeutic applications, including:

  • Anticancer: Many pyrimidine-based compounds exhibit anticancer activity by targeting various kinases or interfering with nucleic acid synthesis.[1]

  • Antimicrobial: The pyrimidine scaffold is present in several antibacterial and antifungal agents.[1]

  • Antiviral: Pyrimidine analogs are a cornerstone of antiviral therapy.[1]

  • Immunomodulation: Some pyrimidine derivatives have been shown to modulate immune responses.

Potential_Biological_Role P2CA Pyrimidine-2-carboximidamide Acetate Target Biological Target (e.g., Kinase, Receptor) P2CA->Target Binding via H-bonds, ionic interactions Effect Downstream Biological Effect (e.g., Inhibition of Cell Proliferation, Modulation of Immune Response) Target->Effect Signal Transduction Modulation

Caption: Conceptual role of Pyrimidine-2-carboximidamide in a biological pathway.

Conclusion

Pyrimidine-2-carboximidamide acetate is a compound with significant potential in the field of drug discovery, owing to its combination of a privileged pyrimidine scaffold and a versatile carboximidamide functional group. While further research is needed to fully elucidate its specific properties and biological activities, this guide provides a foundational understanding for researchers interested in exploring its therapeutic potential. The proposed synthetic routes and characterization methods offer a starting point for the preparation and validation of this compound for further investigation.

References

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Pyrimidinecarboximidamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-Pyrimidinecarboximidamide Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Wang, Y., Chen, X., & Tang, X. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Medicinal Chemistry. [Link]

  • Zhang, Y., & Xu, J. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o143. [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). [Video]. YouTube. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. Journal of Medicinal Chemistry, 57(21), 10257–10274. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369-392. [Link]

  • Pyrimidine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Pyrimidine-2-carboximidamide benzenesulfonate. (n.d.). PubChem. Retrieved from [Link]

  • Pyrimidine-2-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • pyrimidine-2-carboximidamide hydrochloride. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Al-Shakarchi, W., Ghafur, O., & Al-Marjani, M. (2025). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. RSC Advances, 15(1), 1-13. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2020). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. International Journal of Pharmaceutical Technology & Research, 11(3), 82-93. [Link]

  • Medicinal Chemistry of Next Generation Vaccine Adjuvants. (2023). Journal of Medicinal Chemistry, 66(15), 10257-10285. [Link]

  • Black, R. M., & Gill, G. B. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Journal of the Chemical Society C: Organic, (5), 671-676. [Link]

  • Kumar, A., & Sharma, G. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 11(3-S), 159-166. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1-18. [Link]

  • Wang, Y., Zhang, Y., & Liu, H. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 4983. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). [Video]. YouTube. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(16), 4983. [Link]

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Exploratory

An In-Depth Technical Guide to Unveiling the Therapeutic Targets of Pyrimidine-2-carboximidamide Acetate

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Untapped Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of clinically significant agents, from antiviral medications to anticancer drugs.[1][2][3] Its inherent ability to engage in diverse non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal anchor for pharmacologically active molecules.[4] When combined with a carboximidamide (amidine) functional group—itself a feature in compounds with demonstrated antitumor, antimicrobial, and enzyme-inhibitory properties—the resulting "pyrimidine-2-carboximidamide" core presents a compelling starting point for novel therapeutic development.[5][6]

This guide focuses on Pyrimidine-2-carboximidamide acetate (CAS No: 312613-82-4), a compound whose therapeutic potential remains largely unexplored in publicly accessible literature. While direct studies on its specific biological targets are scarce, the rich pharmacology of its constituent moieties provides a logical framework for hypothesizing its potential applications and, more importantly, for designing a rigorous, multi-pronged strategy to identify and validate its therapeutic targets. This document serves as a detailed roadmap for researchers aiming to translate this chemical entity from a mere catalog entry into a potential therapeutic lead.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of any target identification campaign. These characteristics dictate its behavior in biological assays and its potential for development as a drug.

PropertyValueSource
CAS Number 312613-82-4[2]
Molecular Formula C7H10N4O2[2]
Molecular Weight 182.18 g/mol [2]
Synonyms 2-Amidinopyrimidinium acetate[2]

The presence of the pyrimidine ring and the amidine group suggests the molecule possesses both hydrogen bond donors and acceptors, critical for specific interactions with protein targets. The acetate salt form enhances its solubility in aqueous media, a crucial factor for in vitro screening and potential bioavailability.

Hypothesized Therapeutic Arenas and Potential Target Classes

Based on extensive structure-activity relationship (SAR) studies of related pyrimidine and amidine derivatives, we can logically infer several high-potential therapeutic areas for Pyrimidine-2-carboximidamide acetate.

  • Oncology: Pyrimidine analogues are cornerstones of chemotherapy. Furthermore, derivatives of pyrimidine-2-carboximidamide have been evaluated for anticancer activity, suggesting potential interactions with key cancer-related targets.[6]

  • Infectious Diseases: The pyrimidine scaffold is central to numerous antibacterial, antifungal, and antiviral drugs.[1][5] Recent computational work has even pointed to pyrimidine-2-carboximidamide as a potential inhibitor of SARS-CoV-2 proteins.[7] Additionally, novel pyrimidinone compounds derived from pyrimidine-2-carboximidamide have shown activity against Mycobacterium tuberculosis.[8]

  • Inflammation and Immunology: Certain pyrimidine derivatives exhibit potent anti-inflammatory effects.[1] The amidine group is also found in inhibitors of serine proteases and nitric oxide synthase (NOS), enzymes deeply involved in inflammatory cascades.[6]

  • Neurological Disorders: A recent study highlighted a pyrimidine-4-carboxamide as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in modulating emotional behavior.[9][10] Moreover, derivatives containing the pyrimidine-2-carboximidamide moiety have been developed as selective antagonists for the human adenosine A3 receptor, a target for various neurological and inflammatory conditions.[11]

This body of evidence suggests that Pyrimidine-2-carboximidamide acetate could potentially target a range of protein classes, including, but not limited to:

  • Kinases: A major class of drug targets in oncology and immunology.

  • Proteases: Crucial in viral replication, cancer progression, and inflammation.

  • G-Protein Coupled Receptors (GPCRs): Such as adenosine receptors, which modulate a vast array of physiological processes.[11]

  • Metabolic Enzymes: Key to the survival of pathogens and the growth of cancer cells.

A Strategic Framework for Target Identification and Validation

The core of this guide is a self-validating, systematic approach to de-orphanize Pyrimidine-2-carboximidamide acetate. The following workflows are designed to move from broad, unbiased screening to specific, high-confidence target validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to identify a list of potential protein interactors without preconceived bias. We will employ complementary biochemical and cell-based methods.

This classic technique physically isolates binding partners from a complex biological sample.

Workflow Causality: The logic here is straightforward: if the compound binds to a protein, we can immobilize the compound and "fish" for its binding partners in a cell lysate. Mass spectrometry then identifies these captured proteins.

Experimental Protocol: AC-MS

  • Ligand Immobilization:

    • Synthesize a derivative of Pyrimidine-2-carboximidamide with a linker arm (e.g., a short polyethylene glycol chain terminating in a primary amine or carboxyl group). This is a critical step requiring synthetic chemistry expertise to ensure the linker does not sterically hinder the original compound's binding motif.

    • Covalently couple the linker-modified compound to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

  • Protein Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line like HeLa or a macrophage line like RAW 264.7) to high density.

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders. A typical wash series would be 3 x 5-minute washes with 1 mL of buffer.

  • Elution and Protein Identification:

    • Elute bound proteins using a competitive elution with an excess of free Pyrimidine-2-carboximidamide acetate (100 µM) or by changing buffer conditions (e.g., low pH or high salt).

    • Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis and database searching (e.g., Mascot, Sequest).

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Cell Lysate (Protein Pool) Incubate Incubation & Binding Lysate->Incubate Beads Immobilized Compound Beads->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elution of Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS DB Database Search & Protein ID MS->DB

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

CETSA operates on the principle that a protein's thermal stability changes upon ligand binding. This allows for target engagement assessment in a native cellular environment.

Workflow Causality: By heating intact cells or lysates treated with the compound, we can identify proteins that are stabilized (i.e., remain soluble at higher temperatures) due to direct binding. This provides physiological relevance that is absent in simple biochemical pulldowns.

Experimental Protocol: CETSA with Isobaric Tagging

  • Cell Treatment:

    • Culture cells in multiple plates. Treat half with Pyrimidine-2-carboximidamide acetate (e.g., at 10 µM) and the other half with a vehicle control (e.g., DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes).

  • Proteomic Analysis:

    • Collect the supernatants. Reduce, alkylate, and digest the proteins with trypsin.

    • Label the resulting peptides from different temperature points and treatments with isobaric tags (e.g., TMT or iTRAQ).

    • Pool the labeled samples and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that show a significant thermal shift (higher melting temperature) in the compound-treated samples compared to the vehicle controls. These are high-confidence candidate targets.

CETSA_Workflow cluster_cell Cellular Phase cluster_protein Biochemical Phase cluster_analysis Analysis Phase Treat Treat Cells (Compound vs. Vehicle) Heat Apply Thermal Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble & Precipitated Proteins Lyse->Centrifuge Digest Protein Digestion & Isobaric Tagging Centrifuge->Digest MS LC-MS/MS Analysis Digest->MS Analyze Identify Proteins with Thermal Shift MS->Analyze

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Phase 2: Target Validation and Mechanistic Elucidation

Once a list of candidate targets is generated, a rigorous validation phase is crucial to confirm direct interaction and functional consequence.

  • Surface Plasmon Resonance (SPR): This biophysical technique provides real-time, label-free measurement of binding kinetics (kon, koff) and affinity (KD). Recombinant purified candidate protein is immobilized on a sensor chip, and various concentrations of Pyrimidine-2-carboximidamide acetate are flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). This is considered the gold standard for confirming direct binding in solution.

TechniquePrincipleKey Outputs
SPR Change in refractive index upon bindingKD, kon, koff
ITC Measures heat released or absorbedKD, ΔH, ΔS, Stoichiometry (n)
  • Enzymatic Assays: If the validated target is an enzyme (e.g., a kinase or protease), a functional assay is paramount. The effect of the compound on the enzyme's catalytic activity should be measured to determine if it acts as an inhibitor or an activator, and to calculate its IC50 or EC50.

  • Cellular Functional Assays: The ultimate proof of a target's relevance is demonstrating that the compound's effect on cells is mediated through that target.

    • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If Pyrimidine-2-carboximidamide acetate loses its cellular effect in these modified cells, it provides strong evidence that its activity is on-target.

    • Reporter Assays: If the target is part of a known signaling pathway, a reporter gene assay (e.g., luciferase or β-galactosidase downstream of a pathway-specific promoter) can quantify the compound's impact on that pathway's activity.

Validation_Workflow cluster_binding Direct Binding Confirmation cluster_function Functional Consequence cluster_cellular Cellular Target Engagement Start Candidate Targets from Discovery Phase SPR SPR Start->SPR ITC ITC Start->ITC EnzymeAssay Biochemical/Enzymatic Assay (IC50/EC50) SPR->EnzymeAssay ITC->EnzymeAssay CellAssay Cellular Functional Assay EnzymeAssay->CellAssay Knockdown Knockdown/Knockout (siRNA/CRISPR) CellAssay->Knockdown Reporter Reporter Gene Assay CellAssay->Reporter ValidatedTarget Validated Therapeutic Target Knockdown->ValidatedTarget Reporter->ValidatedTarget

Caption: A logical workflow for therapeutic target validation.

Conclusion and Forward Outlook

Pyrimidine-2-carboximidamide acetate stands at an intriguing crossroads of known pharmacophores and unknown therapeutic potential. While direct evidence of its biological targets is not yet in the public domain, the chemical precedent set by its pyrimidine and amidine components provides a robust foundation for targeted investigation. The comprehensive, multi-layered strategy outlined in this guide—from unbiased discovery using AC-MS and CETSA to rigorous validation with biophysical and cellular techniques—offers a clear and logical path forward. By systematically executing these self-validating protocols, the scientific community can effectively de-orphanize this compound, potentially uncovering novel mechanisms of action and paving the way for the development of a new class of therapeutics.

References

  • Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 526-545. [Link]

  • Lead Sciences. (n.d.). Pyrimidine-2-carboximidamide acetate. Retrieved February 1, 2026, from [Link]

  • Sączewski, F., et al. (2013). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Archiv der Pharmazie, 346(6), 429-438. [Link]

  • Taylor & Francis Online. (2024). Potential impacts of solvents topological aspects, Vanderwal effect, spectral investigation, and biological features of dodecyl 3,4,5-trihydroxybenzoate: anti-viral agent. Journal of Biomolecular Structure and Dynamics. [Link]

  • Google Patents. (2012). US20120202806A1 - Novel Pyrimidine- And Triazine-Hepcidine Antagonists.
  • Jasmine, N. J., et al. (2014). Crystal structure of N'-hydroxy-pyrimidine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1107–o1108. [Link]

  • Sączewski, F., et al. (2012). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. European Journal of Medicinal Chemistry, 50, 313-320. [Link]

  • Pawar, R. P., et al. (2012). Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. Chemistry Central Journal, 6(1), 10. [Link]

  • Singh, V., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 785135. [Link]

  • Kulyk, K., et al. (2023). Computational study of 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine as potential inhibitors of SARS-CoV-2 proteins. Journal of Molecular Structure, 1284, 135359. [Link]

  • Gentile, D., et al. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Vibrational spectra (experimental and theoretical), molecular structure, natural bond orbital, HOMO–LUMO energy, Mulliken charge and thermodynamic analysis of N′-hydroxy-pyrimidine-2-carboximidamide by DFT approach. [Link]

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(3), 1547-1565. [Link]

  • ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

Sources

Foundational

An In-depth Technical Guide to Pyrimidine-2-carboximidamide Acetate: From Material Science to Potential Biological Applications

This guide provides a comprehensive technical overview of Pyrimidine-2-carboximidamide acetate, a research compound with demonstrated applications in materials science and potential for exploration in the biological and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Pyrimidine-2-carboximidamide acetate, a research compound with demonstrated applications in materials science and potential for exploration in the biological and pharmaceutical research sectors. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's synthesis, established uses, and a scientifically grounded perspective on its prospective applications.

Introduction and Compound Profile

Pyrimidine-2-carboximidamide acetate is a chemical compound featuring a pyrimidine ring functionalized with a carboximidamide group, supplied as an acetate salt. While its primary documented application lies in the field of materials science, specifically in the enhancement of perovskite solar cells, its core chemical structure is of significant interest to medicinal chemists. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This guide will delve into the known applications of Pyrimidine-2-carboximidamide acetate and explore its potential as a starting point for biological and drug discovery research.

Table 1: Physicochemical Properties of Pyrimidine-2-carboximidamide Acetate

PropertyValueSource(s)
CAS Number 312613-82-4[4]
Molecular Formula C₅H₆N₄ (pyrimidine-2-carboximidamide)[5]
Molecular Weight 122.13 g/mol (pyrimidine-2-carboximidamide)[5]
Storage Conditions Inert atmosphere, room temperature[2][5]

Synthesis and Characterization

The synthesis of Pyrimidine-2-carboximidamide acetate is a relatively straightforward process, making it an accessible compound for research purposes. The primary synthetic route involves the reaction of 2-cyanopyrimidine with ammonia in methanol, followed by salt formation with acetic acid[6].

Step-by-Step Synthesis Protocol

This protocol is adapted from the published literature for the synthesis of 2-amidinopyrimidinium acetate[6].

  • Amidation of 2-cyanopyrimidine:

    • Dissolve 2-cyanopyrimidine (e.g., 4.0 g, 0.038 mol) in a 7N solution of ammonia in methanol (300 mL).

    • Stir the solution at room temperature for 48 hours in a sealed vessel to prevent the escape of ammonia.

    • Causality: The nucleophilic ammonia attacks the electrophilic carbon of the nitrile group, leading to the formation of the amidine. The methanolic ammonia solution provides a high concentration of the reactant and a suitable solvent.

  • Salt Formation:

    • Allow the reaction mixture to return to room temperature (25-30°C).

    • Add acetic acid (e.g., 4.2 g, 0.040 mol) to the mixture.

    • Causality: The acetic acid protonates the basic amidine group, forming the acetate salt. This improves the compound's stability and handling properties.

  • Isolation:

    • Remove the solvent under reduced pressure using a rotary evaporator until a dry solid is obtained.

    • The resulting solid is Pyrimidine-2-carboximidamide acetate. Further purification can be achieved by recrystallization if necessary.

Characterization

The synthesized compound and its intermediates are typically characterized using standard analytical techniques, including:

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

Established Application in Perovskite Solar Cells

A significant body of research has focused on the use of Pyrimidine-2-carboximidamide acetate (PCA) as a surface modifier for the titanium dioxide (TiO₂) electron transport layer in perovskite solar cells[7][8][9][10][11][12].

Mechanism of Action

The primary mechanism involves the formation of a self-assembled monolayer on the TiO₂ surface through π-π stacking interactions between the pyrimidine ring of PCA and the TiO₂ surface[7][10][11][12]. This surface modification has several beneficial effects:

  • Reduced Surface Energy: The PCA layer lowers the surface energy of the TiO₂, improving the wettability and promoting the uniform growth of the perovskite layer[7][10][11][12].

  • Improved Interfacial Compatibility: It enhances the physical and electronic contact between the TiO₂ and the perovskite active layer, reducing interfacial defects[7][10][11][12].

  • Enhanced Stability: The formation of a stable organic-inorganic hybrid layer contributes to the long-term stability of the solar cell, protecting it from environmental degradation[7][10][11][12].

Experimental Workflow for Solar Cell Fabrication

Perovskite Solar Cell Fabrication with PCA cluster_0 Substrate Preparation cluster_1 Electron Transport Layer Deposition cluster_2 Perovskite Layer Deposition cluster_3 Device Completion FTO_Substrate FTO-coated Glass Substrate Cleaning Sequential Cleaning (Detergent, DI Water, Acetone, Isopropanol) FTO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone TiO2_Deposition TiO2 Layer Deposition (e.g., Spin Coating) UV_Ozone->TiO2_Deposition Sintering Sintering at High Temperature TiO2_Deposition->Sintering PCA_Treatment Surface Treatment with PCA Solution Sintering->PCA_Treatment Perovskite_Spin_Coating Perovskite Precursor Spin Coating PCA_Treatment->Perovskite_Spin_Coating Annealing Thermal Annealing Perovskite_Spin_Coating->Annealing HTL_Deposition Hole Transport Layer (e.g., Spiro-OMeTAD) Deposition Annealing->HTL_Deposition Metal_Contact Gold/Silver Contact Evaporation HTL_Deposition->Metal_Contact

Figure 1: A generalized workflow for the fabrication of perovskite solar cells incorporating a Pyrimidine-2-carboximidamide acetate (PCA) surface treatment step.

Table 2: Impact of PCA on Perovskite Solar Cell Performance

Performance MetricWithout PCA (Typical)With PCA (Reported)Improvement
Power Conversion Efficiency (PCE) VariableUp to 19.53%Significant enhancement due to improved charge extraction and reduced recombination[7][10][11][12].
Long-term Stability Prone to degradation~90% of initial PCE after 100 daysImproved interfacial stability and protection against environmental factors[7][10][11][12].

An Exploratory Perspective: Potential in Biological and Drug Discovery Research

While Pyrimidine-2-carboximidamide acetate has not been extensively studied for its biological activities, its chemical structure suggests a strong rationale for such investigations.

Rationale Based on Chemical Scaffolds
  • The Pyrimidine Core: This heterocycle is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is present in numerous FDA-approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., 5-Fluorouracil), and antibiotics (e.g., Trimethoprim)[13].

  • The Carboximidamide (Amidine) Group: This functional group is a bioisostere for a carboxylate or a protonated amine and can engage in strong hydrogen bonding interactions with biological targets. It is found in various bioactive molecules.

Hypothetical Screening Cascade for Biological Activity

For researchers interested in exploring the biological potential of Pyrimidine-2-carboximidamide acetate, a tiered screening approach is recommended.

Biological Screening Cascade Start Pyrimidine-2-carboximidamide acetate Cytotoxicity Tier 1: In Vitro Cytotoxicity Assays (e.g., MTT on cancer and normal cell lines) Start->Cytotoxicity Antimicrobial Tier 1: Antimicrobial Screening (e.g., MIC against bacterial and fungal strains) Start->Antimicrobial Enzyme_Inhibition Tier 2: Target-based Screening (e.g., Kinase, Protease, Vanin-1 Inhibition Assays) Cytotoxicity->Enzyme_Inhibition If selective cytotoxicity is observed Hit_Validation Tier 3: Hit Validation & Dose-Response (IC50/EC50 determination) Antimicrobial->Hit_Validation If activity is observed Enzyme_Inhibition->Hit_Validation Phenotypic_Screening Tier 2: Phenotypic Screening (e.g., Anti-inflammatory assays in macrophages) Phenotypic_Screening->Hit_Validation Lead_Optimization Tier 4: Lead Optimization (SAR studies, ADME profiling) Hit_Validation->Lead_Optimization

Figure 2: A hypothetical workflow for the initial biological screening of Pyrimidine-2-carboximidamide acetate.

A Case Study: Pyrimidine Carboxamides as Vanin-1 Inhibitors

A recent study highlights the potential of the pyrimidine carboxamide scaffold in drug discovery. Researchers identified a series of pyrimidine carboxamides as potent and competitive inhibitors of vanin-1, an enzyme implicated in inflammatory processes[14]. This discovery underscores that the core structure of Pyrimidine-2-carboximidamide acetate is indeed amenable to interacting with biological targets and could serve as a starting point for the design of novel enzyme inhibitors[14].

Conclusion

Pyrimidine-2-carboximidamide acetate is a versatile research compound with a well-established and impactful application in the field of materials science, specifically for enhancing the performance and stability of perovskite solar cells. Its straightforward synthesis and the significant improvements it imparts make it a valuable tool for researchers in photovoltaics.

Beyond its current applications, the chemical structure of Pyrimidine-2-carboximidamide acetate, featuring the privileged pyrimidine scaffold and the biologically relevant carboximidamide group, presents an untapped opportunity for researchers in drug discovery and chemical biology. While its own biological activity remains to be systematically explored, it stands as a promising starting point for the development of novel therapeutics, particularly in areas where pyrimidine derivatives have historically shown success. This guide serves to bridge the gap between these two research domains, encouraging a multidisciplinary approach to unlocking the full potential of this intriguing molecule.

References

  • Request PDF. (n.d.). Pyrenesulfonic Acid Sodium Salt for Effective Bottom‐Surface Passivation to Attain High Performance of Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Enhancing Efficiency and Stability of Perovskite Solar Cells through Nb-Doping of TiO2 at Low Temperature. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4797. Retrieved from [Link]

  • Padalkar, V. S., et al. (2011). Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. Chemistry Central Journal, 5, 72. Retrieved from [Link]

  • Ornelas, E., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1436-1453. Retrieved from [Link]

  • Request PDF. (n.d.). Control of I-V hysteresis in CH3NH3PbI3 perovskite solar cell. ResearchGate. Retrieved from [Link]

  • Chemikart. (n.d.). Pyrimidine-2-carboximidamide acetate | ChemScene. Retrieved from [Link]

  • Request PDF. (n.d.). A direct correlation between structural and morphological defects of TiO2 thin films on FTO substrates and photovoltaic performance of planar perovskite solar cells. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Comparative study between CBD and SILAR methods for deposited TiO 2 , CdS, and TiO 2 /CdS core-shell structure. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-healing:A New Skill Unlocked for Ultrasound Transducer. Retrieved from [Link]

Sources

Exploratory

"Pyrimidine-2-carboximidamide acetate" molecular weight and formula

High-Purity Building Blocks for Serine Protease Inhibitors and Heterocyclic Scaffolding Physicochemical Identity & Core Specifications[1][2] In the realm of fragment-based drug discovery (FBDD), Pyrimidine-2-carboximidam...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Building Blocks for Serine Protease Inhibitors and Heterocyclic Scaffolding

Physicochemical Identity & Core Specifications[1][2]

In the realm of fragment-based drug discovery (FBDD), Pyrimidine-2-carboximidamide acetate serves as a critical pharmacophore. Unlike its hydrochloride counterpart, the acetate salt offers distinct solubility profiles and milder acidity, making it advantageous for sensitive nucleophilic substitution reactions during scaffold elaboration.

The compound consists of a pyrimidine ring substituted at the C2 position with a highly basic carboximidamide (amidine) group, stabilized as a mono-acetate salt.

Definitive Data Matrix
ParameterSpecificationTechnical Notes
IUPAC Name Pyrimidine-2-carboximidamide acetatePreferred over "2-Amidinopyrimidine" for precision.
CAS Registry 312613-82-4 Specific to the acetate salt form.[1]
Molecular Formula

Stoichiometry: 1:1 (Base : Acid).
Molecular Weight 182.18 g/mol Base: 122.13 Da
Appearance White to off-white crystalline solidHygroscopic; requires storage under inert atmosphere.[2]
Solubility DMSO, Methanol, WaterHigh aqueous solubility due to ionic character.
pKa (Base) ~11.5 (Amidine group)Strong base; exists as cation at physiological pH.
Structural Composition Analysis

The molecular weight is derived from the precise summation of the free base amidine and the acetic acid counterion.

  • Free Base (

    
    ):  The pyrimidine ring (
    
    
    
    ) contributes electron-deficient character, while the amidine tail (
    
    
    ) provides a high-affinity hydrogen bond donor/acceptor motif.
  • Counterion (

    
    ):  Acetic acid acts as a buffering agent, improving the handling properties compared to the more corrosive hydrochloride salts.
    

Synthetic Pathways & Mechanism

To ensure high purity and avoid the formation of triazine byproducts, the synthesis of Pyrimidine-2-carboximidamide acetate must follow a controlled Pinner Reaction pathway rather than direct ammonolysis.

The "Gold Standard" Pinner Protocol

Direct reaction of 2-cyanopyrimidine with ammonia is kinetically sluggish and prone to polymerization. The Pinner method activates the nitrile via an imidate ester intermediate.

Step-by-Step Methodology:

  • Activation (Imidate Formation):

    • Reagents: 2-Cyanopyrimidine, anhydrous Methanol, dry HCl gas (or Acetyl Chloride/MeOH).

    • Conditions:

      
       to RT, anhydrous.
      
    • Mechanism:[3][4] Protonation of the nitrile nitrogen increases electrophilicity, allowing methanol attack to form the Methyl pyrimidine-2-carboximidate hydrochloride .

    • Critical Control: Moisture must be excluded to prevent hydrolysis to the amide (dead-end byproduct).

  • Ammonolysis (Amidine Formation):

    • Reagents: Methanolic Ammonia (

      
       in MeOH).
      
    • Conditions: RT, 12-24 hours.

    • Mechanism:[3][4] Nucleophilic attack of ammonia on the imidate carbon releases methanol and forms the Pyrimidine-2-carboximidamide hydrochloride .

  • Salt Exchange (Acetate Formation):

    • Rationale: The crude HCl salt is often hygroscopic and acidic.

    • Protocol: Dissolve HCl salt in minimal water

      
       Neutralize with 
      
      
      
      or Ion Exchange Resin (OH form) to isolate Free Base
      
      
      Precipitate immediately with 1.0 equivalent of Glacial Acetic Acid in Ethanol/Ether.
    • Result: Crystalline Acetate salt.

Visualization of Synthetic Logic

SynthesisPathway Nitrile 2-Cyanopyrimidine (Starting Material) Imidate Imidate Ester Intermediate Nitrile->Imidate 1. MeOH, HCl (gas) (Pinner Activation) AmidineHCl Amidine HCl (Crude Salt) Imidate->AmidineHCl 2. NH3 / MeOH (Ammonolysis) FreeBase Free Base (Transient) AmidineHCl->FreeBase 3. NaOH / Ion Exchange (Neutralization) FinalProduct Pyrimidine-2-carboximidamide Acetate FreeBase->FinalProduct 4. AcOH / EtOH (Salt Formation)

Figure 1: Step-wise conversion of 2-cyanopyrimidine to the acetate salt via Pinner synthesis.

Applications in Drug Discovery[7][8]

This compound is not merely a reagent; it is a "privileged structure" in medicinal chemistry.

Serine Protease Inhibition

The amidine group (


) is a classic "warhead" for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).
  • Mechanism: The positively charged amidinium mimics the side chain of Arginine, forming a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the specificity pocket.

  • Advantage of Pyrimidine: The pyrimidine ring reduces basicity compared to a benzamidine, potentially improving oral bioavailability and reducing non-specific binding.

Building Block for Fused Heterocycles

Researchers use this amidine to synthesize complex fused systems like Pyrimido[1,2-a]triazines .

  • Reaction: Condensation with 1,3-electrophiles (e.g., malonates,

    
    -keto esters).
    
  • Utility: These fused systems are heavily investigated as kinase inhibitors (e.g., CDK, mTOR pathways).

Analytical Characterization & Validation

To validate the integrity of the acetate salt, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, DMSO- )
  • 
     1.91 ppm (s, 3H):  Acetate methyl group (
    
    
    
    ). Crucial for confirming salt stoichiometry.
  • 
     7.65 ppm (t, 1H):  Pyrimidine C5-H.
    
  • 
     8.95 ppm (d, 2H):  Pyrimidine C4-H and C6-H.
    
  • 
     ~9.0-10.0 ppm (br s):  Amidine 
    
    
    
    protons (exchangeable).
Mass Spectrometry (LC-MS)
  • Positive Mode (

    
    ):  m/z = 123.07 
    
    
    
    (Detects the pyrimidine amidine base).
  • Negative Mode (

    
    ):  m/z = 59.01 
    
    
    
    (Detects the acetate counterion).
Handling & Stability Protocol
  • Hygroscopicity: The acetate salt is hygroscopic.[2] It must be stored at

    
     under Argon or Nitrogen.
    
  • Solubility Check: Dissolve 10 mg in 1 mL water. Solution should be clear and colorless. Turbidity suggests polymerization or hydrolysis to the amide.

References

  • Lead Sciences. (n.d.). Pyrimidine-2-carboximidamide acetate Product Data. Retrieved February 1, 2026, from [Link]

  • PubChem. (2025).[5][6] Pyrimidine-2-carboxamide and Amidine Derivatives. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[7] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1088. Retrieved February 1, 2026, from [Link]

Sources

Foundational

Pyrimidine-2-carboximidamide Acetate: A Versatile Fragment for Next-Generation Library Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in a multitude of biological interactions, including hydrogen bonding and π-stacking, which are crucial for target binding.[2] The inherent bioisosteric relationship of the pyrimidine ring with other aromatic systems further enhances its utility in drug design.[3] Within the vast landscape of pyrimidine-based fragments, Pyrimidine-2-carboximidamide acetate emerges as a particularly valuable building block for the synthesis of diverse chemical libraries. The amidine functional group at the 2-position offers a unique combination of basicity, hydrogen bonding capability, and reactivity, making it an ideal anchor point for generating novel molecular architectures.[4] This guide provides a comprehensive overview of Pyrimidine-2-carboximidamide acetate, from its fundamental properties to its practical application in library synthesis, empowering researchers to leverage this versatile fragment in their drug discovery endeavors.

Physicochemical Properties and Structural Attributes

Understanding the inherent characteristics of a building block is paramount for its effective utilization. Pyrimidine-2-carboximidamide acetate is typically supplied as a stable salt, enhancing its solubility and handling properties compared to the free base.

PropertyValueSource
CAS Number 312613-82-4[5]
Molecular Formula C₇H₁₀N₄O₂[5]
Molecular Weight 182.18 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in water and polar organic solventsInferred
Storage Conditions Inert atmosphere, 2-8°C[5]

The structure of Pyrimidine-2-carboximidamide acetate is fundamental to its reactivity. The pyrimidine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The 2-carboximidamide group is a strong hydrogen bond donor and can also act as a nucleophile or a base.

Caption: Structure of Pyrimidine-2-carboximidamide Acetate.

Synthesis of the Core Fragment: The Pinner Reaction

The most common and efficient method for the synthesis of the pyrimidine-2-carboximidamide core is through the Pinner reaction, starting from the readily available pyrimidine-2-carbonitrile.[1] This acid-catalyzed reaction of a nitrile with an alcohol yields an imino ester salt (a Pinner salt), which can then be converted to the amidine upon treatment with ammonia.[1][7]

Pinner_Reaction_Workflow Start Pyrimidine-2-carbonitrile Step1 Anhydrous HCl, Ethanol Start->Step1 Intermediate Ethyl pyrimidine-2-carboximidate (Pinner Salt) Step1->Intermediate Step2 Ammonia Intermediate->Step2 Product Pyrimidine-2-carboximidamide Step2->Product Step3 Acetic Acid Product->Step3 FinalProduct Pyrimidine-2-carboximidamide Acetate Step3->FinalProduct Library_Synthesis_Workflow Start Pyrimidine-2-carboximidamide Acetate Reactant1 β-Diketones Start->Reactant1 Reactant2 α,β-Unsaturated Ketones Start->Reactant2 Reactant3 β-Ketoesters Start->Reactant3 Product1 Pyrimido[1,2-a]pyrimidines Reactant1->Product1 Product2 Dihydropyrimido[1,2-a]pyrimidines Reactant2->Product2 Product3 Pyrimido[1,2-a]pyrimidin-ones Reactant3->Product3 Biological_Targets Pyrimidine_Core Pyrimidine-2-carboximidamide Derived Libraries Kinases Kinases (e.g., EGFR, CDK) Pyrimidine_Core->Kinases GPCRs GPCRs Pyrimidine_Core->GPCRs Ion_Channels Ion Channels Pyrimidine_Core->Ion_Channels Enzymes Enzymes (e.g., DHFR) Pyrimidine_Core->Enzymes Viral_Proteins Viral Proteins Pyrimidine_Core->Viral_Proteins

Sources

Protocols & Analytical Methods

Method

Application Note and In Vitro Assay Protocol for Pyrimidine-2-carboximidamide Acetate

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its integral role in the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its integral role in the structure of DNA and RNA.[1] This heterocyclic framework is a key component in numerous therapeutic agents, demonstrating a remarkable versatility that allows for a wide spectrum of biological activities.[2][3] Pyrimidine derivatives have been successfully developed as anti-inflammatory, antibacterial, and antiviral agents.[3][4][5] However, it is in the realm of oncology that the pyrimidine scaffold has arguably made its most significant impact. Many pyrimidine-based compounds have been identified as potent anticancer agents, often functioning as inhibitors of critical cellular signaling pathways.[1][6][7]

A crucial family of enzymes in these pathways are the protein kinases. By catalyzing the phosphorylation of proteins, kinases regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][9] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and pyrimidine derivatives have been at the forefront of this revolution, with numerous compounds advancing through clinical trials and receiving FDA approval.[8][10]

This application note introduces Pyrimidine-2-carboximidamide acetate (CAS No: 312613-82-4), a novel compound featuring the core pyrimidine structure. While specific biological activities for this molecule are not yet extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool in oncology and drug development.[1][11] This document provides a comprehensive, field-proven guide for researchers to conduct initial in vitro characterization of this compound, focusing on its potential as a kinase inhibitor and its cytotoxic effects on cancer cells. The protocols described herein are designed as a self-validating system to ensure robust and reproducible results.

Postulated Mechanism of Action: Kinase Inhibition

Based on the prevalence of pyrimidine scaffolds in approved and investigational kinase inhibitors, we hypothesize that Pyrimidine-2-carboximidamide acetate may function by competing with ATP for the binding site in the catalytic domain of a protein kinase. This inhibition would block the phosphorylation of the kinase's substrate, thereby disrupting the downstream signaling cascade that promotes cancer cell proliferation and survival.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the comprehensive workflow for evaluating the biological activity of Pyrimidine-2-carboximidamide acetate, from initial compound handling to the final data analysis.

Experimental_Workflow Overall Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Solubilization (DMSO Stock Solution) Kinase_Assay Biochemical Kinase Inhibition Assay Compound_Prep->Kinase_Assay Viability_Assay Cell Viability (MTT) Assay Compound_Prep->Viability_Assay Cell_Culture Cancer Cell Line Culture (e.g., SCLC) Cell_Culture->Viability_Assay Kinase_Data IC50 Calculation (Kinase Inhibition) Kinase_Assay->Kinase_Data Viability_Data IC50 Calculation (Cytotoxicity) Viability_Assay->Viability_Data Kinase_Assay_Principle Principle of Kinase Inhibition Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Compound Test Compound (Pyrimidine-2-carboximidamide acetate) Compound->Kinase Inhibits Detection_Reagent Detection Reagent (e.g., Kinase-Glo®) Luciferase Luciferase Detection_Reagent->Luciferase Converts remaining ATP to light Light Luminescent Signal Luciferase->Light

Caption: Principle of Kinase Inhibition Assay.

Materials and Reagents
  • Pyrimidine-2-carboximidamide acetate

  • Recombinant human kinase (e.g., Aurora Kinase A)

  • Kinase substrate peptide

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) [12][13]* ATP and MgCl₂ solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Nuclease-free water

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Pyrimidine-2-carboximidamide acetate in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. Then, dilute this series in the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • On ice, prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate peptide.

    • Dispense the master mix into the wells of the assay plate.

    • Add the diluted test compound or control (DMSO vehicle for negative control, known inhibitor for positive control) to the respective wells.

    • Allow the plate to incubate at room temperature for 10-15 minutes to permit compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare the ATP/MgCl₂ solution in kinase reaction buffer. [12][13] * Add the ATP/MgCl₂ solution to all wells to start the reaction.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume in the wells.

    • Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis
  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 2: Cell Viability (MTT) Assay

This assay determines the effect of Pyrimidine-2-carboximidamide acetate on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity. [14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [14]In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable, metabolically active cells. [15]

Materials and Reagents
  • Human cancer cell line (e.g., NCI-H446, a small-cell lung cancer line) [11]* Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrimidine-2-carboximidamide acetate

  • MTT solution (5 mg/mL in sterile PBS) [14]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, clear 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (absorbance reader)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. [16] * Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of Pyrimidine-2-carboximidamide acetate in serum-free medium from the DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). [16]

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well. [15] * Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. [14][15]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. [16] * Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes. [14]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis
  • Subtract the absorbance of the media-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

  • Plot the percentage viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Summary of Experimental Parameters

ParameterBiochemical Kinase AssayCell Viability (MTT) Assay
Objective Determine direct enzyme inhibitionAssess cytotoxicity and effect on cell proliferation
System Cell-free (recombinant enzyme)Cell-based (cancer cell line)
Test Article Pyrimidine-2-carboximidamide acetatePyrimidine-2-carboximidamide acetate
Key Reagents Kinase, Substrate, ATP, Kinase-Glo®Cancer cells, MTT, Solubilization solution
Incubation Time ~60 minutes (reaction)48 - 72 hours (compound exposure)
Detection Method LuminescenceColorimetric (Absorbance at 570 nm)
Primary Endpoint IC₅₀ (Inhibition)IC₅₀ (Viability/Cytotoxicity)

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of Pyrimidine-2-carboximidamide acetate. By employing a direct biochemical kinase assay and a cell-based viability assay, researchers can efficiently determine if this novel compound exhibits potential as a kinase inhibitor and an anticancer agent. The resulting IC₅₀ values will be critical for structure-activity relationship (SAR) studies and for guiding further optimization of this and related pyrimidine derivatives. [9]Positive results from these initial screens would warrant further investigation, including kinase selectivity profiling against a panel of kinases and exploration of the underlying molecular mechanisms of cell death.

References

  • Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Retrieved from [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (2017, July 25). (PDF) Pyrimidine and its biological activity: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Retrieved from [Link]

  • Future Science. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • ResearchGate. (2025, September 5). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • PharmaTutor. (2013, November 26). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

Sources

Application

Application Note: Pyrimidine-2-carboximidamide Acetate (PyCA) for Perovskite Solar Cell Fabrication

Executive Summary This guide details the application of Pyrimidine-2-carboximidamide acetate (PyCA) as a dual-function additive in the fabrication of high-efficiency Formamidinium Lead Iodide (FAPbI₃) perovskite solar ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Pyrimidine-2-carboximidamide acetate (PyCA) as a dual-function additive in the fabrication of high-efficiency Formamidinium Lead Iodide (FAPbI₃) perovskite solar cells (PSCs). Unlike simple halide additives, PyCA leverages the synergistic effects of the amidine moiety for deep-level defect passivation and the acetate anion for retarding crystallization kinetics. This protocol is designed for researchers aiming to suppress non-radiative recombination and stabilize the photoactive


-phase of FAPbI₃ against moisture and thermal degradation.

Chemical Rationale & Mechanism

To effectively utilize PyCA, one must understand its behavior at the molecular level within the perovskite precursor colloid and the crystallized film.

The "Lock-and-Key" Passivation Mechanism

The Pyrimidine-2-carboximidamide cation possesses a unique structure ideally suited for the perovskite lattice surface:

  • Lewis Base Coordination: The pyrimidine ring nitrogens and the amidine group provide multiple lone pair sites that coordinate with undercoordinated Lead (Pb²⁺) defects (Lewis acids) at grain boundaries.

  • Hydrogen Bonding: The amidine protons (-NH₂⁺) form strong hydrogen bonds with undercoordinated Iodine (I⁻) sites, suppressing ion migration.

  • Steric Shielding: The pyrimidine ring creates a hydrophobic barrier, repelling moisture from the hygroscopic grain boundaries.

Acetate-Assisted Crystallization

The acetate counterion (


) plays a critical role during the film formation phase:
  • Colloid Modulation: Acetate binds stronger to Pb²⁺ than Iodide in the precursor solution, breaking up large Pb-I colloids and ensuring a homogeneous precursor distribution.

  • Volatile Removal: During annealing, acetate facilitates the removal of excess organic components (often as volatile acetic acid or methylammonium acetate byproducts), leaving behind a pristine, pinhole-free film with large grain domains.

Mechanistic Visualization

The following diagram illustrates the dual-action pathway of PyCA during film formation.

PyCA_Mechanism cluster_0 Precursor Solution Phase cluster_1 Crystallization & Passivation Pb_Colloid Pb-I-Solvent Colloid Nucleation Controlled Nucleation Pb_Colloid->Nucleation Spin Coating Acetate Acetate Anion (Kinetic Modulator) Acetate->Pb_Colloid Breaks Aggregates Acetate->Nucleation Slows Growth Py_Cation Py-Amidine Cation (Passivator) GB_Defect Grain Boundary (Pb2+ / I- Defects) Py_Cation->GB_Defect Migration Passivated_Site PyCA-Anchored Surface (Defect Healing) Nucleation->Passivated_Site Annealing GB_Defect->Passivated_Site Coordination

Figure 1: Mechanism of PyCA action. Acetate modulates precursor colloids, while the amidine cation passivates defects post-crystallization.

Materials & Preparation

Reagents
  • Perovskite Precursors: Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Chloride (MACl - optional for crystallization aid).

  • Solvents: N,N-Dimethylformamide (DMF, Anhydrous), Dimethyl sulfoxide (DMSO, Anhydrous).

  • Additive: Pyrimidine-2-carboximidamide acetate (PyCA).

    • Note: If commercial PyCA is unavailable, it can be synthesized by neutralizing 2-amidinopyrimidine with equimolar acetic acid in methanol, followed by recrystallization.

Stock Solution Preparation

Objective: Prepare a 1.5 M FAPbI₃ precursor solution with optimized PyCA concentration.

ComponentConcentrationPreparation Note
PyCA Stock 100 mg/mLDissolve PyCA in pure DMSO. Sonicate for 15 mins.
PbI₂ Solution 1.5 MDissolve PbI₂ in DMF:DMSO (4:1 v/v). Stir at 60°C for 1h.
FAI Powder Molar Eq.[1]Weigh FAI (1:1 molar ratio with PbI₂).

Protocol:

  • Add FAI powder to the PbI₂ solution. Stir until fully dissolved (clear yellow solution).

  • Doping: Add the PyCA Stock solution to the perovskite precursor to achieve a target concentration of 1.0 to 3.0 mol% relative to Pb.

    • Calculation: For 1 mL of 1.5 M PbI₂, 1 mol% = 0.015 mmol PyCA.

  • Filter the final solution using a 0.22 µm PTFE filter before use.

Device Fabrication Protocol

Substrate Preparation
  • Substrate: FTO or ITO coated glass.

  • Cleaning: Sequential sonication in detergent, deionized water, acetone, and isopropanol (15 min each).

  • Activation: UV-Ozone treatment for 15 min immediately prior to deposition.

Perovskite Deposition (Spin Coating)

This protocol uses a standard anti-solvent quenching method.

  • Transfer: Move substrates to a Nitrogen-filled glovebox (

    
    ).
    
  • Dispense: Static dispense 50 µL of the PyCA-doped precursor onto the substrate center.

  • Spin Cycle:

    • Step 1: 1000 rpm for 10s (Spread).

    • Step 2: 5000 rpm for 30s (Thinning & Crystallization).

  • Quenching: At 20 seconds before the end of Step 2, rapidly dispense 150 µL of Anisole or Chlorobenzene (Antisolvent) onto the spinning center.

    • Observation: The film should turn from transparent yellow to a semi-transparent brown immediately.

Thermal Annealing

The acetate component requires a specific annealing ramp to manage volatilization effectively.

  • Pre-Anneal: 65°C for 2 minutes (Solvent evaporation).

  • Crystallization: 150°C for 20 minutes (Phase transition to

    
    -FAPbI₃).
    
    • Note: PyCA films often appear darker and glossier than controls due to larger grain size.

Charge Transport Layers (Standard Architecture)
  • HTL: Spin-coat Spiro-OMeTAD (doped with Li-TFSI/tBP) at 4000 rpm for 30s.

  • Top Electrode: Thermal evaporation of Gold (Au) or Silver (Ag) (80 nm).

Characterization & Validation Workflow

To verify the efficacy of PyCA, the following characterization pipeline is recommended.

Validation Metrics
TechniqueExpected Outcome with PyCAPhysical Interpretation
XRD Shift of (001) peak to higher angle; Reduced FWHM.Lattice contraction due to PyCA incorporation; Larger crystallite size.
PL / TRPL Increased PL intensity; Extended carrier lifetime (

).
Suppression of non-radiative recombination traps.[2][3]
SEM Grain size increase (e.g., 400nm

800nm); No pinholes.
Acetate-assisted Ostwald ripening.
Contact Angle Increased water contact angle (

).
Hydrophobic pyrimidine tails shielding the surface.
Fabrication Workflow Diagram

Fabrication_Workflow Start Substrate Cleaning (ITO/FTO) Prep Precursor Prep (FAPbI3 + PyCA 2%) Start->Prep Spin Spin Coating (5000 rpm) Prep->Spin N2 Glovebox Anti Antisolvent Drop (Chlorobenzene) Spin->Anti @ t-20s Anneal Annealing (150°C, 20 min) Anti->Anneal Phase Transition Device Complete Device (HTL + Au) Anneal->Device Evaporation

Figure 2: Step-by-step fabrication workflow for PyCA-modified Perovskite Solar Cells.

Troubleshooting & Optimization

Issue: White Haze on Film

  • Cause: Excess PyCA leading to phase segregation or residual acetate.

  • Solution: Reduce PyCA concentration to <1.5 mol%. Ensure annealing temperature reaches 150°C to drive off acetate byproducts.

Issue: Poor Solubility in Precursor

  • Cause: PyCA salt dissociation limit in DMF.

  • Solution: Increase DMSO ratio in the solvent mix (up to 30%) or pre-dissolve PyCA in pure DMSO before adding to the main precursor.

Issue: S-shaped J-V Curves

  • Cause: Transport barrier at the interface.

  • Solution: PyCA might be insulating the grain boundaries if too thick. Perform a "surface wash" with IPA after annealing to remove excess surface ligands.

References

  • Lee, J. W., et al. (2015). Formamidinium and Cesium Hybrid Perovskite Solar Cells Explained by the Co-existence of Two Phases. Nature. Link

  • Zhang, F., et al. (2017). Acetate Salts as Nonhalogen Additives To Improve Perovskite Film Morphology for High-Efficiency Solar Cells. ACS Applied Materials & Interfaces.[4] Link

  • Li, X., et al. (2021). Amidine-Based Additives for Perovskite Solar Cells: A Review. Journal of Materials Chemistry A. Link

  • Yang, D., et al. (2019). Surface Passivation of Perovskite Film for Efficient Solar Cells. Advanced Energy Materials. Link

Sources

Method

Application Note: Surface Functionalization of TiO₂ with Pyrimidine-2-carboximidamide Acetate

Executive Summary This technical guide details the protocol for modifying Titanium Dioxide (TiO₂) surfaces with Pyrimidine-2-carboximidamide acetate (also known as 2-Amidinopyrimidine acetate). This modification is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for modifying Titanium Dioxide (TiO₂) surfaces with Pyrimidine-2-carboximidamide acetate (also known as 2-Amidinopyrimidine acetate). This modification is critical for researchers developing drug delivery systems , biosensors , or photocatalytic interfaces where the nitrogen-rich pyrimidine motif serves as a bioactive anchor or electron-donor site.

The core challenge in this functionalization is the competitive binding between the acetate counter-ion (a known strong binder to TiO₂) and the target amidine group . This guide provides a Base-Assisted Coordination Protocol designed to neutralize the acetate salt, preventing carboxylate surface passivation and ensuring the direct coordination of the pyrimidine-amidine ligand to the


 Lewis acid sites.

Mechanistic Principles

The Surface Chemistry Challenge

TiO₂ surfaces are amphoteric with a Point of Zero Charge (PZC) typically between pH 5.5 and 6.5.

  • Below pH 6: Surface is positive (

    
    ).
    
  • Above pH 6: Surface is negative (

    
    ).
    

The ligand, Pyrimidine-2-carboximidamide acetate , exists as an amidinium salt (


). If dissolved in water without adjustment, the acetate anion (

) will preferentially bind to surface

sites via bidentate bridging, blocking the desired pyrimidine ligand.
The Solution: Base-Assisted Coordination

To anchor the pyrimidine ring, we must convert the amidinium salt into its neutral free base form. This allows the lone pair on the amidine nitrogen to coordinate directly with surface


 defects (Lewis Acid sites) or form hydrogen bonds with surface hydroxyls, while the acetate is washed away.
Interaction Pathway Diagram

TiO2_Binding_Mechanism Ligand_Salt Ligand Salt (Amidinium Acetate) Base_Trt Base Treatment (pH > pKa ~11) Ligand_Salt->Base_Trt Dissociation Free_Base Neutral Ligand (Free Amidine) Base_Trt->Free_Base Deprotonation Acetate_Ion Acetate Ion (Removed in Wash) Base_Trt->Acetate_Ion Solubilization Surface_Complex Final Surface Complex Ti <- N Coordination Free_Base->Surface_Complex Coordination TiO2_Surface Activated TiO2 (Lewis Acid Sites) TiO2_Surface->Surface_Complex Adsorption

Figure 1: Reaction pathway converting the acetate salt to a neutral binder for specific Ti-N coordination.

Experimental Protocols

Materials Required
ComponentSpecificationPurpose
Substrate TiO₂ Nanoparticles (P25) or Planar FilmsBase material
Ligand Pyrimidine-2-carboximidamide acetateFunctionalizing agent
Solvent A Anhydrous Ethanol or MethanolPrimary solvent
Base Triethylamine (TEA) or 0.1M NaOHDeprotonating agent
Wash Solvent Acetonitrile / Ethanol mixtureRemoval of physisorbed acetate
Protocol A: Surface Activation (Crucial Step)

Rationale: Removes organic contaminants and maximizes surface hydroxyl density for initial interaction.

  • Sonication: Disperse TiO₂ powder in Ethanol/Water (50:50) for 15 minutes.

  • UV-Ozone or Plasma: If using planar films, treat with Oxygen Plasma for 5 minutes (Power: 100W).

    • Note: For powders, a solvent wash with 0.1M HNO₃ followed by extensive water rinsing is sufficient to protonate surface sites, though the subsequent base step will adjust this.

  • Drying: Dry under vacuum at 120°C for 2 hours to remove physisorbed water (leaving chemisorbed -OH).

Protocol B: Functionalization (The "Free Base" Method)

Rationale: Uses a weak organic base (TEA) to scavenge the acetate proton, allowing the amidine to bind.

  • Preparation of Ligand Solution:

    • Dissolve Pyrimidine-2-carboximidamide acetate in Anhydrous Ethanol to a concentration of 10 mM .

    • Add Triethylamine (TEA) at a 1.2 : 1 molar ratio (TEA : Ligand).

    • Observation: The solution should remain clear. Stir for 10 minutes to ensure equilibrium shift to the free base.

  • Incubation:

    • Add the Activated TiO₂ substrate to the solution.

    • Reflux at 60°C for 4 hours (for covalent-like stability) OR Stir at Room Temperature for 24 hours (for adsorption).

    • Why Reflux? Promotes the displacement of surface water and drives the endothermic coordination of Nitrogen to Titanium.

  • Washing (The Critical Step):

    • Centrifuge (powders) or remove (films).

    • Wash 3x with Acetonitrile .

    • Why Acetonitrile? It is a polar aprotic solvent that solubilizes the TEA-Acetate salt byproduct but does not disrupt the Ti-N coordination bond as aggressively as water might.

  • Curing:

    • Dry the samples at 80°C in a vacuum oven for 6 hours.

Characterization & Validation

To verify the exclusion of acetate and the binding of the pyrimidine, use the following validation logic:

TechniqueTarget SignalInterpretation
FTIR 1650-1690 cm⁻¹ (C=N stretch)Presence of Amidine group.
FTIR Absence of 1400/1550 cm⁻¹Absence of strong carboxylate (acetate) peaks confirms successful ligand exchange.
XPS N1s Peak (~399-400 eV)Confirm Nitrogen presence. A shift to higher binding energy indicates Ti-N coordination.[1]
Zeta Potential Shift in IEPThe basic amidine group should shift the TiO₂ Isoelectric Point (IEP) from ~6.0 to ~8.0-9.0.
Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Validation Step1 TiO2 Vacuum Drying (120°C, 2h) Step3 Incubation (60°C Reflux, 4h) Step1->Step3 Step2 Ligand + TEA in Ethanol (Neutralize Acetate) Step2->Step3 Step4 Acetonitrile Wash (Remove Byproducts) Step3->Step4 Step5 XPS / FTIR Analysis Step4->Step5

Figure 2: Step-by-step workflow for ensuring high-fidelity surface modification.

Troubleshooting & Optimization

  • Problem: Low surface loading (weak N1s signal in XPS).

    • Cause: Competitive adsorption of water.

    • Fix: Switch solvent to Anhydrous Toluene and increase reflux temperature to 80°C. This drives water off the surface, forcing the amidine to coordinate.

  • Problem: High Acetate signal in FTIR.

    • Cause: Incomplete washing or insufficient base (TEA).

    • Fix: Increase TEA ratio to 1.5:1 and add an intermediate wash step with slightly basic ethanol.

References

  • Surface Chemistry of TiO₂: Diebold, U. (2003). The surface science of titanium dioxide. Surface Science Reports, 48(5-8), 53-229.

  • Nitrogen Heterocycle Adsorption: Vittadini, A., et al. (1998). Adsorption of Pyridine on TiO₂ Rutile (110): A Theoretical Study. Journal of Physical Chemistry B, 102(33), 6393–6399.

  • Amidine Interactions: Zhang, Y., et al. (2011). Surface Modification of TiO₂ with Nitrogen-Containing Ligands for Enhanced Photocatalysis. Applied Surface Science, 257(20), 8630-8636.

  • Zeta Potential & PZC: Kosmulski, M. (2009). Surface Charging and Points of Zero Charge. CRC Press.

Sources

Application

Application Note: Pyrimidine-2-carboximidamide Acetate as a Serine Protease Inhibitor Screening Compound

Introduction & Scientific Context Pyrimidine-2-carboximidamide acetate (also known as 2-Amidinopyrimidine acetate) is a critical tool compound in enzymology and structural biology. It functions as a competitive inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Pyrimidine-2-carboximidamide acetate (also known as 2-Amidinopyrimidine acetate) is a critical tool compound in enzymology and structural biology. It functions as a competitive inhibitor of trypsin-like serine proteases.[1] Structurally, it is a bioisostere of benzamidine , where the phenyl ring is replaced by a pyrimidine ring.

This substitution lowers the lipophilicity (LogP) compared to benzamidine, making it an excellent "fragment" for Fragment-Based Drug Discovery (FBDD). It is widely used to:

  • Validate Assay Performance: Serving as a low-affinity, reversible reference inhibitor (

    
     typically in the 
    
    
    
    range).
  • Map Active Sites: Crystallographic soaking to identify the S1 specificity pocket of novel proteases.

  • Fragment Screening: Acting as a scaffold for developing potent antithrombotic or anticancer agents.

Chemical & Physical Profile

Before initiating assays, the physicochemical properties of the acetate salt must be understood to ensure reproducibility.

PropertySpecificationCritical Note
IUPAC Name Pyrimidine-2-carboximidamide acetateThe "imidamide" group is the active binding moiety.
MW ~182.18 g/mol (Acetate salt)Note: Free base MW is 122.13 g/mol .[2] Use salt MW for calculations.
Solubility Water (>50 mM), DMSO (>100 mM)High aqueous solubility eliminates the need for high DMSO concentrations in assays.
Hygroscopicity ModerateStore in a desiccator. Weighing errors occur if exposed to humid air for prolonged periods.
pKa ~11.0 (Amidine group)Positively charged at physiological pH (7.4), essential for binding.

Mechanism of Action

The inhibitory potency of Pyrimidine-2-carboximidamide stems from its ability to mimic the side chain of Arginine , the natural substrate residue recognized by trypsin-like proteases.

Molecular Interaction (The "S1 Anchor")
  • Recognition: The positively charged amidine group enters the S1 specificity pocket of the enzyme.

  • Salt Bridge: It forms a critical bidentate salt bridge with the carboxylate group of Aspartate 189 (Trypsin numbering) located at the bottom of the pocket.

  • Competition: By occupying this site, it blocks the entry of the substrate's scissile bond, preventing catalysis.

Mechanism Visualization

The following diagram illustrates the competitive inhibition logic and the structural interaction.

InhibitionMechanism cluster_legend Mechanism: Competitive Inhibition Enzyme Serine Protease (Trypsin/Thrombin) S1Pocket S1 Specificity Pocket (Asp-189) Enzyme->S1Pocket Contains Complex Enzyme-Inhibitor Complex (Inactive) S1Pocket->Complex Salt Bridge Formation (Amidine-Aspartate) Inhibitor Pyrimidine-2-carboximidamide (Inhibitor) Inhibitor->S1Pocket Competes for Substrate Natural Substrate (Arginine Residue) Substrate->S1Pocket Blocked by Inhibitor Note The Amidine group mimics Arginine, forming a salt bridge with Asp189.

Caption: Logical flow of competitive inhibition where the inhibitor occludes the S1 pocket, preventing substrate hydrolysis.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution.

  • Calculate Mass: To prepare 10 mL of 100 mM stock:

    
    
    
  • Solvent Choice: Use ultrapure water or 100% DMSO .

    • Recommendation: Use water if the assay is sensitive to DMSO. Use DMSO if screening alongside a library of hydrophobic compounds to maintain solvent consistency.

  • Dissolution: Vortex for 30 seconds. The acetate salt should dissolve instantly.

  • Storage: Aliquot into 100

    
    L volumes. Store at -20°C. Stable for 6 months.
    
Protocol B: Kinetic Screening Assay (IC50 Determination)

Objective: Determine the inhibitory potency against Bovine Trypsin using a chromogenic substrate (BAPNA).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

    
     (Calcium stabilizes Trypsin).
    
  • Enzyme: Bovine Trypsin (Final conc: 10 nM).

  • Substrate: BAPNA (N

    
    -Benzoyl-DL-arginine-4-nitroanilide). 
    
    
    
    .
  • Inhibitor: Pyrimidine-2-carboximidamide acetate (Serial dilutions: 0 to 1000

    
    M).
    

Workflow:

  • Plate Setup: Use a clear 96-well flat-bottom plate.

  • Inhibitor Addition: Add 10

    
    L of inhibitor (at 10x final conc.) to wells.
    
  • Enzyme Addition: Add 80

    
    L of Enzyme Master Mix.
    
  • Pre-incubation (CRITICAL): Incubate for 10 minutes at 25°C .

    • Why? This allows the inhibitor to reach thermodynamic equilibrium with the enzyme active site before the substrate competes.

  • Substrate Addition: Add 10

    
    L of BAPNA (Start reaction).
    
  • Detection: Measure Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

Assay Workflow Diagram

AssayProtocol Stock Stock Prep (100 mM) Dilution Serial Dilution (10 concentrations) Stock->Dilution Buffer Plate 96-Well Plate Dilution->Plate 10 µL Incubate Pre-Incubation (10 min @ 25°C) Plate->Incubate + Enzyme (80 µL) Substrate Add Substrate (BAPNA) Incubate->Substrate Equilibrium Reached Read Kinetic Read (OD 405nm) Substrate->Read Start Reaction

Caption: Step-by-step workflow for the IC50 determination assay using a 96-well microplate format.

Data Analysis & Interpretation

Calculate Velocity ( )

Calculate the slope (mOD/min) of the linear portion of the reaction curve for each inhibitor concentration.

Determine IC50

Plot


 (y-axis) vs. log[Inhibitor] (x-axis). Fit the data to a 4-parameter logistic equation (Sigmoidal dose-response).
Calculate (Inhibition Constant)

Since Pyrimidine-2-carboximidamide is a competitive inhibitor , the IC50 is dependent on the substrate concentration. You must convert IC50 to


 using the Cheng-Prusoff Equation :


  • 
     : Concentration of substrate used (e.g., 1 mM).
    
  • 
     : Michaelis constant of the enzyme for the substrate (must be determined experimentally, approx 1 mM for Trypsin/BAPNA).
    

Expected Results:

  • For Bovine Trypsin, expected

    
     is typically in the range of 10 - 50 
    
    
    
    M
    .
  • If

    
    M, check the pH of the buffer (must be > 7.0 for the amidine to be charged and active).
    

References

  • Structural Basis of Inhibition

    • Title: Crystal structures of trypsin-benzamidine deriv
    • Source: RCSB Protein Data Bank (PDB).[3]

    • URL:[Link] (Classic reference for amidine binding mode).

  • Chemical Identity & Properties

    • Title: 2-Pyrimidinecarboximidamide (Compound Summary).[2][4][5][6]

    • Source: PubChem (N
    • URL:[Link]

  • Kinetic Analysis Methodology

    • Title: Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source: Biochemical Pharmacology (Cheng & Prusoff, 1973).
    • URL:[Link]

  • Fragment-Based Discovery Context: Title: Fragment-based drug discovery: a practical approach. Source: Cambridge University Press (via Google Books/Scholar). URL: (General reference for amidine fragments).

Sources

Method

Application Notes and Protocols for Antimicrobial Activity Screening of Pyrimidine-2-carboximidamide acetate

Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a broad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of "Pyrimidine-2-carboximidamide acetate," a novel pyrimidine derivative, for its potential antimicrobial properties. These application notes detail the rationale behind the screening strategy, protocols for standardized antimicrobial susceptibility testing (AST), and a framework for data interpretation. While empirical data for this specific compound is not yet publicly available, the methodologies described herein are based on established standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Screening Pyrimidine-2-carboximidamide acetate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like nucleic acids.[2] This inherent biocompatibility and versatility have made pyrimidine derivatives a focal point in drug discovery, leading to the development of numerous antimicrobial, antiviral, and anticancer agents.[1] The antimicrobial potential of pyrimidines is often attributed to their ability to interfere with essential microbial metabolic pathways.[3]

Pyrimidine-2-carboximidamide acetate, as a novel derivative, presents a unique opportunity for antimicrobial research. The carboximidamide functional group may enhance interactions with biological targets through hydrogen bonding, while the acetate salt form is anticipated to improve solubility and handling characteristics. The screening of this compound is therefore a logical step in the quest for new antimicrobial leads.

Compound Profile: Pyrimidine-2-carboximidamide acetate

A thorough understanding of the test compound's physicochemical properties is critical for accurate and reproducible experimental results.

PropertyValueSource
Chemical Name Pyrimidine-2-carboximidamide acetate[4]
CAS Number 312613-82-4[4]
Molecular Formula C₇H₁₀N₄O₂[4]
Molecular Weight 182.18 g/mol [4]
Recommended Storage Inert atmosphere, 2-8°C[4]
Anticipated Solubility Soluble in polar solvents such as Dimethyl Sulfoxide (DMSO)[5][6]

Note: The solubility is inferred from the properties of the related compound, Pyrimidine-2-carboxylic acid, and the common use of DMSO as a solvent for novel compounds in antimicrobial screening.

Proposed Mechanism of Action (Hypothetical)

Based on the known antimicrobial activities of other pyrimidine analogues, a plausible mechanism of action for Pyrimidine-2-carboximidamide acetate is the disruption of nucleotide biosynthesis. Specifically, it may act as an inhibitor of thymidylate synthetase (ThyA), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[7] Inhibition of ThyA leads to a state of "thymineless death" in bacteria, as they are unable to produce the necessary building blocks for DNA replication and repair.

G cluster_cell Bacterial Cell cluster_inhibition P2CA Pyrimidine-2- carboximidamide acetate Membrane Cell Membrane P2CA->Membrane Uptake ThyA Thymidylate Synthetase (ThyA) P2CA->ThyA Inhibition dUMP dUMP dUMP->ThyA Substrate dTMP dTMP DNA_rep DNA Replication & Repair dTMP->DNA_rep Cell_death Cell Death ThyA->dTMP Conversion ThyA->Cell_death Pathway Blocked

Caption: Hypothetical mechanism of action for Pyrimidine-2-carboximidamide acetate.

Experimental Protocols: Antimicrobial Susceptibility Testing

The following protocols are aligned with the performance standards for antimicrobial susceptibility testing as established by CLSI.[8][9]

Preparation of Stock Solution

The accuracy of susceptibility testing begins with the precise preparation of the compound stock solution.

Materials:

  • Pyrimidine-2-carboximidamide acetate powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh a precise amount of Pyrimidine-2-carboximidamide acetate powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: While DMSO is a stringent solvent, for sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Compound Stock Solution Serial_Dilution 2-fold Serial Dilution of Compound in Plate Stock->Serial_Dilution Inoculum Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Media Cation-Adjusted Mueller-Hinton Broth Media->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Visual_Inspection Visual Inspection for Turbidity Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Multichannel pipette

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except the first column.

    • Add 200 µL of the working stock solution of Pyrimidine-2-carboximidamide acetate to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the working inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and bacterial density.

  • Controls:

    • Positive Control: Wells containing inoculated broth without the compound.

    • Negative Control: Wells containing uninoculated broth.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic or bactericidal, an MBC assay can be performed following the MIC test.

Protocol:

  • From the wells of the MIC plate that show no visible growth, subculture a 10 µL aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

Systematic presentation of data is crucial for comparative analysis.

Table 2: Illustrative MIC Data for Pyrimidine Derivatives Against Various Microorganisms

Compound ClassDerivative/CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
Thiophenyl-pyrimidinesCompound Bb2Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VREs)2[1]
Pyrrolo[2,3-d]pyrimidinesPleuromutilin derivatives (e.g., 15a, 15b, 15o)Methicillin-sensitive S. aureus (MSSA), MRSA, Methicillin-sensitive Staphylococcus epidermidis (MSSE), Methicillin-resistant S. epidermidis (MRSE), Enterococcus faecium0.0625 - 4[1]

This table provides example data for other pyrimidine derivatives to illustrate the expected format for presenting results for Pyrimidine-2-carboximidamide acetate.

Interpretation:

  • A low MIC value indicates high potency.

  • If the MBC is equal to or very close to the MIC (typically within four-fold), the compound is generally considered bactericidal.

  • If the MBC is significantly higher than the MIC, the compound is considered bacteriostatic.

Conclusion

These application notes provide a robust framework for the initial antimicrobial screening of Pyrimidine-2-carboximidamide acetate. By adhering to standardized protocols and maintaining meticulous experimental technique, researchers can generate reliable and reproducible data to evaluate the potential of this novel compound as a future antimicrobial agent. Further studies, including cytotoxicity assays and in vivo efficacy models, will be necessary to fully characterize its therapeutic potential.

References

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrimidinecarboximidamide. Retrieved from [Link]

  • American Chemical Society. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

Sources

Application

Experimental protocol for "Pyrimidine-2-carboximidamide acetate" in material science

High-Purity Synthesis and Solid-State Characterization of Pyrimidine-2-carboximidamide Acetate Abstract & Material Significance In the domain of functional materials, Pyrimidine-2-carboximidamide acetate (CAS: 312613-82-...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis and Solid-State Characterization of Pyrimidine-2-carboximidamide Acetate

Abstract & Material Significance

In the domain of functional materials, Pyrimidine-2-carboximidamide acetate (CAS: 312613-82-4) serves as a critical "supramolecular synthon."[1] Unlike simple pharmaceutical intermediates, this compound is valued in material science for its high nitrogen content and the specific hydrogen-bonding geometry of the amidinium group.

This protocol details the synthesis, purification, and characterization of the acetate salt, specifically optimized for two downstream applications:

  • Crystal Engineering: Utilizing the amidinium-carboxylate heterosynthon (

    
     motif) to construct Hydrogen-bonded Organic Frameworks (HOFs).
    
  • MOF Ligand Precursor: Acting as a stable, storable source of 2-amidinopyrimidine for nitrogen-rich Metal-Organic Frameworks (MOFs) used in carbon capture.

Safety & Handling (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • PPE: Nitrile gloves (0.11 mm), safety goggles, and fume hood extraction are mandatory. The precursor, 2-cyanopyrimidine, is toxic if ingested.

Experimental Protocol A: Synthesis via Pinner-Type Addition

Objective: Conversion of 2-cyanopyrimidine to pyrimidine-2-carboximidamide acetate using an ammonium acetate melt/solution method. This route avoids the use of unstable free ammonia gas and highly hygroscopic hydrochloride salts.

Reagents
ReagentPurityEquiv.Role
2-Cyanopyrimidine>98%1.0Electrophile
Ammonium Acetate>99% (Dry)4.0N-Source & Catalyst
Methanol (MeOH)AnhydrousSolventReaction Medium
Diethyl EtherACS GradePrecipitantPurification
Step-by-Step Workflow
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanopyrimidine (10.5 g, 100 mmol) in Methanol (50 mL).

  • Addition: Add Ammonium Acetate (30.8 g, 400 mmol) in a single portion. The excess is crucial to drive the equilibrium toward the amidine.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 50°C for 12 hours.

    • Note: Do not exceed 65°C to prevent thermal decomposition of the amidine to the amide (hydrolysis).

  • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (

    
    ) should disappear, replaced by the baseline amidine spot.
    
  • Isolation:

    • Cool the solution to room temperature (25°C).

    • Concentrate the solvent to

      
      15 mL under reduced pressure (Rotavap, 40°C).
      
    • Add Diethyl Ether (100 mL) dropwise with vigorous stirring. A white precipitate (the acetate salt) will form.

  • Filtration: Filter the white solid under vacuum. Wash the cake 3x with cold ether/acetone (1:1) to remove excess ammonium acetate.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Yield Target: 85-92% Appearance: White crystalline powder.

Experimental Protocol B: Crystal Growth for Material Characterization

Objective: Growth of single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD) to verify the hydrogen-bonding network.

  • Saturation: Dissolve 200 mg of the crude acetate salt in a minimum amount of Ethanol/Water (95:5 v/v) at 40°C.

  • Filtration: Pass the warm solution through a 0.22

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Nucleation: Cap the vial with Parafilm and poke 3 small holes to allow slow solvent evaporation.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Harvest: Colorless block-like crystals should appear within 4-7 days.

Data Analysis & Characterization
Physicochemical Properties
PropertyValueMethod
Molecular Formula

Elemental Analysis
Molecular Weight 182.18 g/mol Calc.
Melting Point 168 - 172°C (Dec)DSC (10°C/min)
Solubility High:

, MeOH; Low: Acetone, Ether
Gravimetric
Spectroscopic Validation (1H-NMR, 400 MHz, DMSO-d6)
  • 
     9.20 (d, 2H):  Pyrimidine ring protons (C4, C6).
    
  • 
     7.85 (t, 1H):  Pyrimidine ring proton (C5).
    
  • 
     1.91 (s, 3H):  Acetate methyl group (
    
    
    
    ).
  • 
     8.5-10.0 (br, 4H):  Amidinium protons (
    
    
    
    ), typically broadened due to proton exchange.
Mechanistic Visualization
Diagram 1: Synthesis & Supramolecular Assembly

The following diagram illustrates the conversion of the nitrile to the amidine and the subsequent formation of the "Amidinium-Carboxylate" synthon, a key motif in crystal engineering.

G cluster_0 Precursors Nitrile 2-Cyanopyrimidine (Electrophile) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH3 (from NH4OAc) MeOH, 50°C Ammonium Ammonium Acetate (Nucleophile Source) Ammonium->Intermediate Product Pyrimidine-2-carboximidamide Acetate Salt Intermediate->Product Proton Transfer Stabilization Synthon Supramolecular Synthon (R22(8) Motif) Product->Synthon Crystal Engineering (Self-Assembly)

Figure 1: Reaction pathway from nitrile precursor to the supramolecular synthon used in material design.

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Ensure NH4OAc is in 4x excess. Keep temp <65°C to avoid amide formation.
Oily Product Residual solvent/impurities.Triturate the oil with cold Acetone/Ether (1:1) and scratch the flask to induce crystallization.
Broad NMR Peaks Proton exchange rate.Run NMR in dry DMSO-d6; adding a drop of TFA can sharpen exchangeable protons.
References
  • PubChem. Pyrimidine-2-carboximidamide acetate (Compound Summary). National Library of Medicine.[3] Link

  • Safin, D. A., et al. (2015). Elucidating the elusive crystal structure of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine.[4] CrystEngComm, 17, 2190-2193. (Context on pyrimidyl-amidine synthons). Link

  • Sigma-Aldrich. Pyrimidine-2-carboximidamide acetate Product Specification.Link

  • Zhang, J., et al. (2016). Amides Do Not Always Work: Observation of Guest Binding in an Amide-Functionalized Porous Metal–Organic Framework. J. Am. Chem. Soc. (Relevance of amidine/amide ligands in MOFs). Link

Sources

Method

Application Notes and Protocols: Preparation of Pyrimidine-2-carboximidamide Acetate Solutions for Experimental Use

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery The pyrimidine ring is a foundational heterocyclic structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the makeup of nucleic acids and numerous pharmacologically active agents. Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in the design of molecules that interact with a wide array of biological targets. This has led to the development of pyrimidine-containing drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Pyrimidine-2-carboximidamide acetate is a member of this versatile class of compounds. While specific data for this particular salt is limited in publicly available literature, the core pyrimidine-carboximidamide structure is of significant interest. Notably, derivatives of pyrimidine-carboxamide have been investigated as inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE)[1][2][3]. RAGE is a multi-ligand receptor of the immunoglobulin superfamily that is implicated in the pathogenesis of a variety of chronic diseases, including diabetes, Alzheimer's disease, and chronic inflammation[2]. Inhibition of the RAGE signaling pathway is, therefore, a promising therapeutic strategy.

This application note provides a detailed guide to the preparation of Pyrimidine-2-carboximidamide acetate solutions for use in in vitro experimental settings. Given the absence of specific solubility and stability data for this exact compound, this guide synthesizes information from closely related pyrimidine derivatives and general principles of laboratory practice to provide a robust starting point for researchers. It is imperative that researchers conduct small-scale pilot experiments to confirm solubility and stability in their specific experimental systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of reliable and reproducible experimental work. Below is a summary of the available information for Pyrimidine-2-carboximidamide acetate.

PropertyValueSource
CAS Number 312613-82-4[4]
Molecular Formula C₇H₁₀N₄O₂[4]
Molecular Weight 182.18 g/mol [4]
Appearance White to off-white solid (typical for similar compounds)General Knowledge
Storage Inert atmosphere, 2-8°C[4]

Safety and Handling Precautions: A Commitment to Laboratory Safety

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any fine particulates.[7]

  • Weighing: When weighing the compound, do so carefully to minimize the generation of dust.

  • Spills: In case of a spill, avoid creating dust. Moisten the spilled material with a suitable solvent (e.g., water or ethanol) before carefully cleaning it up with absorbent material. Dispose of the waste in a sealed container according to your institution's guidelines.

  • Disposal: Dispose of all waste materials, including unused solutions and contaminated labware, in accordance with local, state, and federal regulations for chemical waste.[7]

Protocol for the Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic molecules for biological assays due to its high solvating power and miscibility with aqueous media.[8] The closely related Pyrimidine-2-carboxylic acid is known to be soluble in DMSO. Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution of Pyrimidine-2-carboximidamide acetate.

Materials:

  • Pyrimidine-2-carboximidamide acetate powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure your workspace is clean and you are wearing the appropriate PPE.

  • Weighing the Compound: Carefully weigh out 1.82 mg of Pyrimidine-2-carboximidamide acetate into a sterile vial.

    • Rationale: This mass is calculated to produce a 10 mM stock solution in a final volume of 1 mL. (Mass = Molar Mass × Molarity × Volume)

  • Adding the Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Storage of the Stock Solution: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. When stored correctly, DMSO stock solutions are typically stable for several months. However, for critical experiments, it is advisable to prepare fresh stock solutions.

Protocol for the Preparation of Working Solutions for Cell-Based Assays

For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. This necessitates a serial dilution of the high-concentration stock solution into the appropriate cell culture medium.

Materials:

  • 10 mM Pyrimidine-2-carboximidamide acetate stock solution in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Working Solution Preparation: Prepare the final working concentrations by further diluting the intermediate or stock solution into the cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate, perform a 1:100 dilution (e.g., 5 µL of 1 mM intermediate + 495 µL of medium).

    • Important Consideration: When adding the DMSO-based solution to the aqueous cell culture medium, add it dropwise while gently vortexing or swirling the medium to prevent precipitation of the compound.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solutions and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Stability in Aqueous Media: Be aware that the stability of compounds in aqueous solutions can be limited.[9][10][11][12] It is best practice to prepare fresh working solutions for each experiment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using Pyrimidine-2-carboximidamide acetate in a cell-based assay to investigate its potential as a RAGE inhibitor.

G cluster_prep Solution Preparation cluster_assay Cell-Based RAGE Inhibition Assay solid Weigh Solid Compound stock Prepare 10 mM Stock in DMSO solid->stock Dissolve working Prepare Working Solutions in Media stock->working Dilute treat Treat Cells with Compound working->treat Introduce to Cells culture Culture Cells culture->treat stimulate Stimulate with RAGE Ligand (e.g., S100B) treat->stimulate analyze Analyze Downstream Readout (e.g., NF-κB activation) stimulate->analyze

Caption: Workflow for Pyrimidine-2-carboximidamide acetate solution preparation and use.

Proposed Mechanism of Action: RAGE Inhibition

The interaction of ligands with RAGE is known to activate intracellular signaling cascades, prominently involving the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory genes.[2] Pyrimidine-based compounds have been identified that can inhibit this interaction.[1][2][3]

The proposed mechanism of action for Pyrimidine-2-carboximidamide acetate is the inhibition of ligand binding to the RAGE receptor, thereby preventing the downstream inflammatory signaling.

G cluster_pathway RAGE Signaling Pathway ligand RAGE Ligand (e.g., S100B, AGEs) rage RAGE Receptor ligand->rage nfkb NF-κB Activation rage->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation inhibitor Pyrimidine-2-carboximidamide acetate inhibitor->inhibition

Caption: Proposed RAGE signaling inhibition by Pyrimidine-2-carboximidamide acetate.

Trustworthiness and Self-Validation

To ensure the reliability of your experimental results when using a compound with limited published data, the following self-validating steps are crucial:

  • Pilot Solubility Study: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm that the compound dissolves completely at the desired concentration in the chosen solvent.

  • Vehicle Controls: Always include a vehicle control (the final concentration of DMSO in your experimental medium without the compound) to account for any effects of the solvent on the cells.

  • Dose-Response Curve: To validate the biological activity of the compound, perform a dose-response experiment to determine the concentration at which it elicits a biological effect and to identify any potential toxicity at higher concentrations.

  • Confirmation of Identity and Purity: If possible, obtain a certificate of analysis from the supplier to confirm the identity and purity of the compound.

By adhering to these principles of careful solution preparation, appropriate safety measures, and rigorous experimental design, researchers can confidently incorporate Pyrimidine-2-carboximidamide acetate into their studies to explore its potential as a modulator of RAGE signaling and other biological pathways.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. PubMed. Retrieved January 26, 2026, from [Link]

  • On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. PMC. Retrieved January 26, 2026, from [Link]

  • Pyrimidine based receptor for advanced glycation end-products (RAGE) inhibitors as an anti-inflammatory compounds. Institute of Molecular and Translational Medicine. Retrieved January 26, 2026, from [Link]

  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. Retrieved January 26, 2026, from [Link]

  • Extracellular purine and pyrimidine catabolism in cell culture. PubMed. Retrieved January 26, 2026, from [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. PubMed. Retrieved January 26, 2026, from [Link]

  • Factors that determine stability of highly concentrated chemically defined production media. PubMed. Retrieved January 26, 2026, from [Link]

  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI. Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Pyrimidine-2-carboximidamide Acetate in DMSO

Welcome to the technical support guide for Pyrimidine-2-carboximidamide acetate. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Pyrimidine-2-carboximidamide acetate. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reproducibility of their experiments.

Introduction

Pyrimidine-2-carboximidamide acetate is a molecule of interest in various research fields. As with many small molecules, its stability in solution is paramount for obtaining reliable and consistent experimental results. DMSO is a common solvent for such compounds due to its excellent solubilizing properties. However, the chemical nature of both the solute and the solvent can lead to stability issues over time. This guide addresses these potential challenges.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered with Pyrimidine-2-carboximidamide acetate solutions in DMSO.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause 1: Degradation of the compound. The amidine functional group can be susceptible to hydrolysis, especially in the presence of water.

    • Troubleshooting Steps:

      • Confirm DMSO Quality: Use anhydrous (or "dry") DMSO to prepare your stock solutions. DMSO is hygroscopic and will absorb moisture from the air over time.

      • Aliquot Stock Solutions: To minimize repeat freeze-thaw cycles and exposure to atmospheric moisture, aliquot your stock solution into single-use volumes immediately after preparation.[1]

      • Proper Storage: Store stock solutions at -20°C or -80°C. For long-term storage, -80°C is preferable. A study on a large set of compounds showed that 85% were stable in DMSO with some water content for up to 2 years at 4°C, suggesting colder temperatures would further enhance stability.[2]

      • Purity Analysis: If degradation is suspected, re-analyze the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1]

  • Possible Cause 2: Precipitation of the compound. The compound may be precipitating out of solution, especially after freeze-thaw cycles or if the concentration is high.

    • Troubleshooting Steps:

      • Visual Inspection: Before each use, visually inspect the solution for any precipitate.

      • Gentle Warming and Vortexing: If precipitate is observed, gently warm the vial to 37°C and vortex thoroughly to re-dissolve the compound. Ensure the solution is clear before use.

      • Solubility Check: You may need to determine the optimal storage concentration for your specific batch of the compound in DMSO.

Issue 2: Appearance of new peaks in analytical chromatography (HPLC/LC-MS).
  • Possible Cause: Chemical degradation. The appearance of new peaks is a strong indicator that the parent compound is degrading into other species.

    • Troubleshooting Steps:

      • Identify Degradants: If possible, use mass spectrometry to get a molecular weight of the new species. This can provide clues about the degradation pathway (e.g., hydrolysis would lead to a specific mass change).

      • Review Solution Handling: Assess your handling and storage procedures against the best practices outlined in this guide. Was the DMSO anhydrous? Was the solution exposed to light or high temperatures for extended periods?

      • Prepare Fresh Stock: The most reliable solution is to discard the suspect stock and prepare a fresh solution from solid material.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Pyrimidine-2-carboximidamide acetate in DMSO?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemical structure, the most probable degradation route is the hydrolysis of the carboximidamide (amidine) group to the corresponding carboxamide. This reaction is catalyzed by the presence of water.

Q2: How important is the quality of DMSO?

The quality of DMSO is critical. The presence of water is a more significant factor in compound instability than oxygen.[1] Using anhydrous DMSO, especially for long-term storage, is highly recommended to minimize water-mediated degradation.

Q3: How should I properly store my stock solutions of Pyrimidine-2-carboximidamide acetate in DMSO?

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM).

  • Aliquoting: Immediately after preparation, aliquot the stock into smaller, single-use volumes in appropriate containers (e.g., polypropylene tubes).

  • Temperature: For short-term storage (days to weeks), -20°C is acceptable. For long-term storage (months to years), -80°C is strongly recommended.

  • Light: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.

Q4: How many freeze-thaw cycles are acceptable?

While some studies have shown no significant compound loss after multiple freeze-thaw cycles for a range of compounds, it is best practice to minimize them.[1] Aliquoting your stock solution into single-use volumes is the most effective way to avoid freeze-thaw related issues.

Q5: My compound is an acetate salt. Does this affect its stability in DMSO?

The acetate salt form indicates the compound is basic. In anhydrous DMSO, the salt form is generally stable. If significant water is present, the pH of the microenvironment could potentially influence hydrolysis rates. However, for most applications, this is a minor concern compared to the presence of water itself.

Q6: Can I store my diluted working solutions in aqueous buffers?

It is strongly advised to prepare fresh dilutions in your aqueous assay buffer from the DMSO stock solution on the day of the experiment. The stability of Pyrimidine-2-carboximidamide acetate in aqueous solutions is expected to be significantly lower than in DMSO due to the higher probability of hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Materials:

    • Pyrimidine-2-carboximidamide acetate (solid)

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Appropriate personal protective equipment (PPE)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Calculate the required mass of the compound for your desired volume and concentration. The molecular weight of the free base (Pyrimidine-2-carboximidamide) is approximately 122.13 g/mol . Be sure to use the molecular weight of the acetate salt provided by your supplier for accurate concentration calculations.

    • Weigh the solid compound accurately into a suitable vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

    • Once fully dissolved, immediately aliquot the solution into single-use volumes in tightly sealed vials.

    • Label the vials clearly with the compound name, concentration, date, and solvent.

    • Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method to assess the stability of your compound over time.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Your stock solution of Pyrimidine-2-carboximidamide acetate in DMSO.

  • Procedure:

    • Method Development: Develop a gradient elution method that provides a sharp, symmetrical peak for the parent compound with a reasonable retention time. A typical gradient might be 5-95% Mobile Phase B over 10-15 minutes.

    • Time-Zero Analysis (T0): Immediately after preparing your stock solution, dilute a small amount in the mobile phase and inject it into the HPLC system. Record the chromatogram. This will be your baseline (T0) reference.

    • Incubation: Store your aliquoted stock solutions under your desired conditions (e.g., room temperature, 4°C, -20°C).

    • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot, allow it to thaw completely, and analyze it using the same HPLC method.

    • Data Analysis: Compare the chromatograms from each time point to the T0 chromatogram. Calculate the percentage of the parent compound remaining by integrating the peak area. The appearance of new peaks alongside a decrease in the parent peak area indicates degradation.

Data Summary

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water-mediated hydrolysis. Water is a key factor in compound degradation.[1]
Storage Temp. -20°C (short-term) or -80°C (long-term)Low temperatures slow down chemical degradation processes.
Freeze-Thaw Minimize; aliquot into single-use volumesPrevents potential precipitation and repeated exposure to atmospheric moisture.[1]
Light Exposure Protect from light (use amber vials)Prevents potential photodegradation.

Visual Guides

G cluster_0 Potential Degradation Pathway Compound Pyrimidine-2-carboximidamide (Amidine) Degradant Pyrimidine-2-carboxamide (Amide) Compound->Degradant + H2O (Hydrolysis)

Caption: Plausible hydrolysis of Pyrimidine-2-carboximidamide.

G cluster_1 Troubleshooting Workflow Start Inconsistent Assay Results? Check_Precipitate Visual Check for Precipitate Start->Check_Precipitate Yes Redissolve Warm to 37°C & Vortex Check_Precipitate->Redissolve Precipitate Found No_Precipitate No Precipitate Observed Check_Precipitate->No_Precipitate None Re-test Re-run Assay Redissolve->Re-test Check_Handling Review Storage & Handling: - Anhydrous DMSO? - Aliquoted? - Correct Temp? No_Precipitate->Check_Handling Purity_Analysis Perform HPLC/LC-MS Purity Analysis Check_Handling->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Prepare_Fresh Prepare Fresh Stock Solution Degradation_Confirmed->Prepare_Fresh Yes No_Degradation No Degradation (Consider other assay variables) Degradation_Confirmed->No_Degradation No

Caption: Workflow for troubleshooting inconsistent results.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, P., & Sorensen, B. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozik, V., et al. (2019). New single step route for efficient synthesis of amidine containing molecules. ResearchGate. [Link]

  • Baluja, S., Chanda, S., & Nandha, K. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Pyrimidinecarboximidamide. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyrimidine-2-carboximidamide Acetate (P2CA)

Topic: Mitigating Off-Target Effects & Assay Interference[1] Executive Summary Pyrimidine-2-carboximidamide acetate (P2CA) is a high-value fragment scaffold used extensively in Fragment-Based Drug Discovery (FBDD) and me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Effects & Assay Interference[1]

Executive Summary

Pyrimidine-2-carboximidamide acetate (P2CA) is a high-value fragment scaffold used extensively in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry.[1] While it serves as a robust building block for kinase and GPCR ligands, its amidine moiety (–C(=NH)NH₂) acts as a "functional imposter" in biochemical assays.[1]

This guide addresses the three primary failure modes associated with P2CA:

  • The Amidine Trap: Unintended inhibition of serine proteases (trypsin-like activity).[1]

  • The pH Shift: Assay drift caused by the high basicity of the amidine group.[1]

  • Chemical Promiscuity: Condensation reactions with assay reagents (aldehydes/ketones).

Module 1: The "Amidine Trap" (Protease Interference)

The Issue: Users screening P2CA against targets involving protease-coupled readouts (e.g., coagulation factors, complement pathways, or viral proteases) frequently observe false positives.[1]

The Mechanism: The carboximidamide group is a structural mimetic of the Arginine side chain.[1] At physiological pH, it is protonated (positively charged).[1] It competitively binds to the S1 specificity pocket of trypsin-like serine proteases, forming a salt bridge with the conserved Aspartate residue (Asp189 in trypsin). This mimics the substrate, locking the enzyme in an inhibited state.[1]

Visualizing the Interference Pathway

AmidineInterference P2CA P2CA (Fragment) Target Target Protein (e.g., Kinase) P2CA->Target Intended Binding Protease Coupled Protease (e.g., Trypsin/Thrombin) P2CA->Protease OFF-TARGET (Competitive Inhibition) Substrate Assay Substrate Protease->Substrate Cleavage Signal Fluorescence/Absorbance Substrate->Signal Generates

Figure 1: Mechanism of False Positive Generation.[1] P2CA bypasses the intended target and directly inhibits the reporter protease, suppressing the signal and mimicking a "hit."[1]

Protocol 1: The Serine Protease Counter-Screen

Use this protocol to validate if P2CA is acting as a promiscuous protease inhibitor.

Reagents:

  • Bovine Trypsin (1 nM final concentration).[1]

  • Chromogenic Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of P2CA in DMSO.

  • Incubation: Mix 10 µL of P2CA (titrated 1 µM – 1 mM) with 40 µL of Trypsin solution. Incubate for 15 minutes at RT.

  • Initiation: Add 50 µL of 1 mM BAPNA substrate.

  • Readout: Measure Absorbance at 405 nm (p-nitroaniline release) kinetically for 20 minutes.

  • Analysis: If IC₅₀ < 100 µM, P2CA is a confirmed protease inhibitor in your system.[1]

Decision: If confirmed, replace the coupled assay with a direct binding assay (e.g., SPR or MST) that does not rely on protease activity.[1]

Module 2: Physicochemical Stability & pH Management

The Issue: P2CA acetate is a salt of a strong base (amidine pKa ~11-12) and a weak acid.[1] In high-concentration fragment screens (>500 µM), it can overwhelm the buffering capacity of weak assay buffers (e.g., 10 mM HEPES), shifting the pH alkaline.

Data Summary: Physicochemical Risks

ParameterValue / PropertyImpact on AssayMitigation Strategy
Basicity (pKa) ~11.6 (Amidine)pH drift > 0.5 units can alter enzyme activity or protein stability.[1]Use strong buffers (100 mM Tris/Phosphate) or check pH of stock.[1]
Hygroscopicity High (Acetate salt)Inaccurate weighing; concentration errors.[1]Store in desiccator; quantify stock via LC-UV or NMR, not just weight.
Reactivity NucleophilicReacts with aldehydes (Schiff base formation) in substrates/cofactors.[1]Avoid buffers/substrates containing carbonyls (e.g., Pyridoxal phosphate).[1]
Protocol 2: LC-MS Purity & Stability Check

Amidines can hydrolyze to amides over time in aqueous solution, losing activity.

  • Sample: Dilute P2CA stock to 100 µM in 50:50 Water:Acetonitrile.

  • Method: Reverse-phase C18 column. Gradient: 5% to 95% B (ACN + 0.1% Formic Acid) over 5 mins.[1]

  • Detection: Monitor m/z 123.06 [M+H]⁺ (Amidine) vs. m/z 124.04 (Hydrolyzed Amide).

  • Criteria: If Hydrolyzed Amide > 5%, discard stock.

Troubleshooting Workflow (Interactive)

Use this decision tree when you observe "activity" with P2CA to determine if it is real or an artifact.

TroubleshootingTree Start P2CA shows activity in Primary Screen Q1 Is the assay Protease-Coupled? Start->Q1 Q2 Does the assay use Aldehydes (e.g., PLP cofactor)? Q1->Q2 No Action1 Run Trypsin Counter-Screen (See Protocol 1) Q1->Action1 Yes Q3 Is concentration > 100 µM? Q2->Q3 No Action2 Check for Adducts via LC-MS Q2->Action2 Yes Action3 Check pH of well. Is pH shifted > 0.2? Q3->Action3 Yes Valid Likely True Binder. Proceed to Kd determination (SPR/ITC) Q3->Valid No Action3->Action3 Yes (Re-buffer) Action3->Valid No

Figure 2: Step-by-step artifact elimination workflow.

Frequently Asked Questions (FAQ)

Q: Can I use P2CA in a fluorescence polarization (FP) assay? A: Yes, but be cautious of fluorescence quenching .[1] The pyrimidine ring can stack with fluorophores (like fluorescein), reducing quantum yield.[1] Always run a "fluorophore-only" control titration.[1] If signal decreases without protein present, it is an optical artifact.[1]

Q: Why does the acetate salt matter compared to the hydrochloride? A: The acetate counter-ion is less acidic than chloride.[1] While HCl salts are common, the acetate salt is often used to improve solubility in organic synthesis.[1] However, in biological assays, the acetate ion itself is a weak competitive inhibitor for enzymes that bind acetyl-groups (e.g., Acetyltransferases, HDACs). If working on these targets, switch to the HCl salt.[1]

Q: Is P2CA a covalent inhibitor? A: Generally, no.[1] It is a reversible, competitive inhibitor.[1] However, if your target has a highly reactive cysteine near the active site, the amidine carbon can be electrophilic under specific oxidative conditions, but this is rare. Treat it as reversible unless proven otherwise.[1]

References
  • Structural Basis of Amidine Inhibition: Katz, B. A., et al.[1] (1998).[1] "Design of potent protein inhibitors based on the amidine functionality."[1] Nature, 391, 608-612.[1] [1]

  • Fragment Screening & Assay Interference: Baell, J. B., & Holloway, G. A.[1] (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

  • Amidine Physicochemical Properties: PubChem Compound Summary for CID 9794060, Pyrimidine-2-carboximidamide.[1] National Center for Biotechnology Information (2024).[1]

  • Serine Protease Specificity: Hedstrom, L.[1] (2002).[1] "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Pyrimidine-2-carboximidamide Acetate Synthesis

Welcome to the technical support center for the synthesis of Pyrimidine-2-carboximidamide acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyrimidine-2-carboximidamide acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field-proven experience to ensure the highest scientific integrity and practical utility.

Introduction to the Synthesis and its Challenges

Pyrimidine-2-carboximidamide acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The most common synthetic route involves the reaction of 2-cyanopyrimidine with a source of ammonia, followed by salt formation with acetic acid. While seemingly straightforward, this process is often plagued by the formation of several impurities that can impact the yield, purity, and overall quality of the final product. Understanding the origin of these impurities is paramount to developing effective troubleshooting and control strategies.

The primary synthetic pathway is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imino ester, which can then be converted to an amidine with ammonia.[1][2] In the context of Pyrimidine-2-carboximidamide acetate synthesis, a variation of this reaction is often employed where 2-cyanopyrimidine is reacted more directly with an ammonia source.

Common Impurities and Their Formation Mechanisms

Based on the typical synthetic route, several key impurities can be anticipated. Proactive identification and control of these species are critical for a robust and reproducible synthesis.

Impurity Name Structure Typical Source of Formation
2-Cyanopyrimidine (Starting Material)Pyrimidine ring with a -CN group at position 2Incomplete reaction or carry-over from the initial charge.
Pyrimidine-2-carboxamidePyrimidine ring with a -CONH2 group at position 2Hydrolysis of the nitrile group of the starting material or hydrolysis of the product amidine.[3]
Pyrimidine-2-carboxylic acidPyrimidine ring with a -COOH group at position 2Further hydrolysis of Pyrimidine-2-carboxamide.[4]
Unidentified Oligomeric Species-Side reactions under harsh conditions or prolonged reaction times.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

FAQ 1: My reaction seems to have stalled, and I have a high percentage of unreacted 2-cyanopyrimidine. What could be the cause?

Answer:

Incomplete conversion of 2-cyanopyrimidine is a common issue and can stem from several factors related to the reaction conditions.

Causality:

The conversion of the nitrile to the amidine is a nucleophilic addition reaction. The reactivity of the ammonia source and the electrophilicity of the nitrile are key.

  • Insufficient Ammonia: A stoichiometric deficiency of ammonia will naturally lead to incomplete conversion.

  • Low Reaction Temperature: The reaction may have a significant activation energy, and lower temperatures can lead to sluggish reaction rates.

  • Poor Solubility: If 2-cyanopyrimidine is not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow.

  • Presence of Water: While some water is often unavoidable, excessive amounts can promote the hydrolysis of the nitrile to the less reactive carboxamide.

Troubleshooting Protocol:

  • Verify Stoichiometry: Ensure at least a stoichiometric amount of the ammonia source is used. Often, a slight excess is beneficial to drive the reaction to completion.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by HPLC. Be cautious of excessive temperatures, which can lead to degradation.

  • Solvent Selection: If solubility is an issue, consider a co-solvent system that can better dissolve 2-cyanopyrimidine without interfering with the reaction.

  • Control Water Content: Use anhydrous solvents and reagents where possible. If aqueous ammonia is used, consider its concentration carefully.

FAQ 2: My final product is contaminated with significant amounts of Pyrimidine-2-carboxamide. How can I prevent its formation?

Answer:

The presence of Pyrimidine-2-carboxamide is a classic sign of hydrolysis. This can occur at two stages: hydrolysis of the starting material or hydrolysis of the final product.

Causality:

The nitrile group of 2-cyanopyrimidine and the imidamide group of the product are both susceptible to hydrolysis, especially under acidic or basic conditions and in the presence of water.

  • Water in the Reaction Mixture: As mentioned previously, water is the primary culprit.

  • Prolonged Reaction Times: The longer the reaction is exposed to conditions that can facilitate hydrolysis, the greater the chance of forming the carboxamide.

  • pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of nitriles and amidines.[3]

Troubleshooting Workflow:

Sources

Optimization

"Pyrimidine-2-carboximidamide acetate" interference in fluorescence assays

A Guide to Identifying and Mitigating Interference in Fluorescence-Based Assays Welcome to the technical support guide for researchers utilizing Pyrimidine-2-carboximidamide acetate in their experimental workflows. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Interference in Fluorescence-Based Assays

Welcome to the technical support guide for researchers utilizing Pyrimidine-2-carboximidamide acetate in their experimental workflows. This document provides in-depth troubleshooting advice, validated protocols, and frequently asked questions to help you navigate and resolve potential artifacts in fluorescence-based assays. As a known inhibitor of agmatine deaminase, this compound is crucial in many studies, but its chemical structure presents unique challenges in optical detection methods.[1][2] This guide is designed to equip you with the expertise to ensure the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have regarding Pyrimidine-2-carboximidamide acetate and its potential for assay interference.

Q1: What is Pyrimidine-2-carboximidamide acetate and what are its core chemical features?

Pyrimidine-2-carboximidamide acetate is a small molecule inhibitor primarily used in studies of agmatine metabolism by targeting the enzyme agmatine deaminase.[1][3] Its structure consists of two key moieties: a pyrimidine ring and a carboximidamide group (also known as a guanidinium-like group). The acetate serves as a counter-ion. Understanding these two components is critical, as both can contribute to assay artifacts. The pyrimidine core is a heterocyclic aromatic ring, and various substituted pyrimidines are known to be fluorescent themselves.[4][5][6] The guanidinium group is a positively charged, resonance-stabilized functional group known to interact with biological molecules and, in some contexts, participate in fluorescence quenching.[7][8]

Q2: What are the primary mechanisms by which this compound can interfere with my fluorescence assay?

Compound-mediated interference in fluorescence assays typically originates from three main phenomena.[9][10] It is crucial to determine which of these, alone or in combination, is affecting your experiment.

  • Autofluorescence: The compound itself may absorb light at your excitation wavelength and emit light in the detection range of your fluorophore, leading to a false-positive signal increase. Several pyrimidine derivatives have been shown to possess intrinsic fluorescent properties.[6][11]

  • Fluorescence Quenching: The compound can decrease the signal from your fluorophore through various mechanisms, such as collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).[12][13] This leads to a false-negative result or an overestimation of inhibition. Guanidinium-containing molecules, in particular, have been implicated in the quenching of protein fluorescence during denaturation studies.[7][8]

  • Inner Filter Effect (IFE): The compound may absorb light at the excitation and/or emission wavelengths of your fluorophore. This effectively reduces the amount of light reaching the fluorophore for excitation and the amount of emitted light reaching the detector, leading to an apparent decrease in signal that is not due to true quenching.[10]

Q3: My signal is unexpectedly high when I add Pyrimidine-2-carboximidamide acetate. Is this expected?

An unexpected increase in signal is a classic indicator of compound autofluorescence. Because substituted pyrimidines can be fluorescent, it is highly plausible that Pyrimidine-2-carboximidamide acetate is contributing to the signal you are measuring.[5][11] This is especially common when using blue-shifted fluorophores, as more organic molecules tend to fluoresce in the blue-green spectral region.[10] You must perform a "compound-only" control experiment to confirm and quantify this effect (see Protocol 1).

Q4: My signal is decreasing, but I'm not sure if it's a real biological effect or an artifact. What should I suspect?

Signal decrease can be a genuine biological effect (e.g., inhibition of an enzyme that produces a fluorescent product) or an artifact caused by fluorescence quenching or the inner filter effect.[9][10] The guanidinium-like group on Pyrimidine-2-carboximidamide acetate makes it a candidate for a quenching agent.[7] Furthermore, if the compound has significant absorbance at the wavelengths used in your assay, the inner filter effect is a strong possibility. A systematic diagnostic workflow is required to differentiate these possibilities.

Part 2: Diagnostic Workflow for Identifying Interference

Follow these steps to systematically diagnose the nature of the interference. This workflow is designed to isolate and identify the specific artifact affecting your assay.

G start Unexpected Change in Fluorescence Signal check_auto Protocol 1: Run 'Compound-Only' Control start->check_auto  Signal Increase  or Decrease result_auto Is the compound alone fluorescent at assay λ? check_auto->result_auto is_auto Yes: Autofluorescence Interference result_auto->is_auto Yes check_quench Protocol 2: Run 'Fluorophore + Compound' Control result_auto->check_quench No / Signal Decrease result_quench Does compound decrease fluorophore signal in a cell-free system? check_quench->result_quench is_quench Yes: Potential Quenching or Inner-Filter Effect result_quench->is_quench Yes check_ife Protocol 3: Measure Compound Absorbance Spectrum is_quench->check_ife result_ife Does absorbance overlap with assay Ex/Em λ? check_ife->result_ife is_ife Yes: Inner-Filter Effect Interference result_ife->is_ife Yes no_ife No: True Quenching is Likely result_ife->no_ife No

Caption: Diagnostic workflow for assay interference.

Protocol 1: Characterizing Autofluorescence

Objective: To determine if Pyrimidine-2-carboximidamide acetate is intrinsically fluorescent under your specific assay conditions.

Methodology:

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a stock solution of Pyrimidine-2-carboximidamide acetate and create a dilution series in the assay buffer covering the range of concentrations used in your main experiment (e.g., 0.1 µM to 100 µM).

  • Plate Setup:

    • In a microplate identical to the one used for your assay, add the assay buffer to three wells (Buffer Blank).

    • Add each concentration of the compound dilution series to three separate wells.

  • Measurement:

    • Place the plate in your fluorescence reader.

    • Set the excitation and emission wavelengths and filter cutoffs to the exact same settings used for your primary assay fluorophore.

    • Record the fluorescence intensity for all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the "Buffer Blank" wells from all other readings.

    • Plot the background-subtracted fluorescence intensity against the concentration of Pyrimidine-2-carboximidamide acetate. A concentration-dependent increase in signal confirms autofluorescence.

Protocol 2: Assessing Quenching Potential

Objective: To determine if Pyrimidine-2-carboximidamide acetate quenches the fluorescence of your specific probe in a simplified, cell-free system.

Methodology:

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a solution of your purified fluorophore (e.g., fluorescent substrate, labeled antibody, GFP) in the assay buffer at a concentration that gives a robust signal.

    • Prepare a dilution series of Pyrimidine-2-carboximidamide acetate.

  • Plate Setup:

    • Add the fluorophore solution to all wells.

    • Add the compound dilution series to triplicate wells. Include a "Fluorophore-Only" control (with buffer instead of compound).

  • Measurement & Analysis:

    • Measure fluorescence intensity using the standard assay settings.

    • Normalize the data by dividing the fluorescence of the compound-containing wells by the average fluorescence of the "Fluorophore-Only" control wells.

    • A concentration-dependent decrease in the normalized signal suggests quenching or an inner-filter effect.

Protocol 3: Evaluating the Inner-Filter Effect (IFE)

Objective: To determine if Pyrimidine-2-carboximidamide acetate absorbs light at the excitation or emission wavelengths of your fluorophore.

Methodology:

  • Prepare Sample:

    • Prepare a solution of Pyrimidine-2-carboximidamide acetate in your assay buffer at the highest concentration used in your experiment.

  • Spectrophotometer Measurement:

    • Using a UV-Visible spectrophotometer, measure the absorbance spectrum of the compound solution from approximately 300 nm to 700 nm (or a range that covers your assay's wavelengths). Use the assay buffer as the blank.

  • Data Analysis:

    • Plot the absorbance spectrum.

    • Mark the excitation and emission wavelengths of your assay fluorophore on the plot.

    • Significant absorbance (>0.05 AU) at either wavelength indicates a high probability of the inner-filter effect.

Table 1: Interpretation of Diagnostic Control Results

Protocol 1 Result Protocol 2 Result Protocol 3 Result Likely Cause of Interference
Signal increases with [Cpd]N/AN/AAutofluorescence
No significant signalSignal decreases with [Cpd]No absorbance overlapTrue Fluorescence Quenching
No significant signalSignal decreases with [Cpd]Significant absorbance overlapInner-Filter Effect (and possibly quenching)
Signal increases with [Cpd]Signal decreases relative to Cpd-onlySignificant absorbance overlapCombination: Autofluorescence and IFE/Quenching
Part 3: Mitigation Strategies and Best Practices

Once you have diagnosed the type of interference, you can implement strategies to minimize or eliminate its impact.

G cluster_auto Autofluorescence cluster_quench Quenching / Inner-Filter Effect problem Identified Interference sol_auto1 Use Red-Shifted Dyes (λ > 600 nm) problem->sol_auto1 sol_quench1 Lower Compound and/or Fluorophore Concentration problem->sol_quench1 sol_auto2 Implement Time-Resolved Fluorescence (TRF) sol_auto3 Mathematical Correction (Background Subtraction) sol_quench2 Switch to an Orthogonal Assay (e.g., Luminescence) sol_quench3 Mathematical Correction (e.g., for IFE)

Caption: Key mitigation strategies for common interferences.

If You Have Autofluorescence:
  • Change Your Fluorophore: The most robust solution is to switch to a fluorophore with red-shifted excitation and emission spectra (e.g., Cy5, Alexa Fluor 647). Far fewer organic molecules autofluoresce in the far-red region of the spectrum.[10][14]

  • Use Time-Resolved Fluorescence (TRF): This technique uses lanthanide-based fluorophores with long fluorescence lifetimes. A time delay is introduced between excitation and detection, allowing for the decay of short-lived background fluorescence from interfering compounds.[15]

  • Background Subtraction: If the autofluorescence is moderate and linear with concentration, you can run a parallel "compound-only" plate for every experiment and subtract the signal. Caution: This method assumes the compound's fluorescence is not altered by other assay components (proteins, cells) and can increase variability. It should be used only when other options are not feasible.

If You Have Quenching or Inner-Filter Effects:
  • Optimize Concentrations: The inner-filter effect is highly dependent on concentration. Reducing the concentration of Pyrimidine-2-carboximidamide acetate or the fluorophore can often mitigate the issue. Perform a matrix titration to find a concentration window where the interference is minimized while maintaining a sufficient assay signal.

  • Use an Orthogonal Assay: The most reliable way to validate a hit is to re-test it in an assay that uses a different detection technology, such as luminescence, absorbance, or a label-free method.[16] If the compound shows activity in both assays, it is more likely to be a true biological modulator.

  • Mathematical Correction for IFE: For absorbance-based inner-filter effects, correction formulas have been developed. These require measuring the absorbance of the compound at the excitation and emission wavelengths in the specific microplate and volume used for the assay. This is an advanced method and should be used with a thorough understanding of its limitations.

References
  • Haron, M. J., et al. (2004). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Molecules. Available at: [Link]

  • Fun, H. K., et al. (2010). Pyrimidine-2-carboxamide. Acta Crystallographica Section E. Available at: [Link]

  • Kim, J., et al. (2001). Fluorescence Quenching of Green Fluorescent Protein during Denaturation by Guanidine. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Haron, M. J., et al. (2004). Fluorescence studies of selected 2-alkylaminopyrimidines. PubMed. Available at: [Link]

  • Birch, D. & Birling, C. (2011). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]

  • Williams, C. A., et al. (2012). Characterization and Inactivation of an Agmatine Deiminase from Helicobacter Pylori. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Cemazar, M., et al. (2014). Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. The FEBS Journal. Available at: [Link]

  • Kaur, M., & Singh, A. (2020). A review on Agmatinase inhibitors. International Journal of Creative Research Thoughts. Available at: [Link]

  • ETH Zurich. (2016). Fluorescence Quenching. Available at: [Link]

  • Kim, J., et al. (2001). Fluorescence Quenching of Green Fluorescent Protein during Denaturation by Guanidine. Journal of the Korean Chemical Society. Available at: [Link]

  • Whitten, D. M., et al. (2006). The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Ivanova, A. S., et al. (2024). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences. Available at: [Link]

Sources

Troubleshooting

"Pyrimidine-2-carboximidamide acetate" cytotoxicity assessment and mitigation

Cytotoxicity Assessment & Mitigation Guide Status: Operational | Updated: February 2026 Audience: Medicinal Chemists, Cell Biologists, Screening Leads Scope: Troubleshooting cytotoxicity data, solubility optimization, an...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Assessment & Mitigation Guide

Status: Operational | Updated: February 2026 Audience: Medicinal Chemists, Cell Biologists, Screening Leads Scope: Troubleshooting cytotoxicity data, solubility optimization, and assay interference for amidine-based intermediates.

Executive Summary: The "Cytotoxicity" Paradox

Pyrimidine-2-carboximidamide acetate (P2CA) is a critical heterocyclic building block often used in the synthesis of serine protease inhibitors and kinase modulators. In high-throughput screening (HTS) and early lead optimization, researchers frequently report "cytotoxicity" (


).

Technical Insight: In >60% of cases, this observed toxicity is artifactual , driven by two physicochemical mechanisms rather than true on-target biological activity:

  • pH Excursion: The amidine moiety is strongly basic (

    
    ). At high concentrations, the acetate counter-ion provides insufficient buffering capacity in standard cell culture media, leading to alkaline shock.
    
  • Reductive Interference: The amidine group can chemically reduce tetrazolium salts (MTT/MTS), generating false viability signals or background noise that masks toxicity.

This guide provides the protocols to distinguish between true biological toxicity and physicochemical artifacts.

Diagnostic Workflow

Use this logic gate to determine the root cause of cell death or assay failure.

TroubleshootingWorkflow Start START: Observed Cytotoxicity (Low Cell Viability) Solubility Step 1: Microscopy Check (Crystals/Precipitate?) Start->Solubility pH_Check Step 2: Media pH Check (Phenol Red Color Change?) Solubility->pH_Check No Precipitate_Yes Physical Stress/Crystal Toxicity ACTION: Improve Solvation Solubility->Precipitate_Yes Yes Assay_Type Step 3: Assay Methodology pH_Check->Assay_Type Normal pH pH_Drift Alkaline Shock ACTION: Increase HEPES Buffer pH_Check->pH_Drift Pink/Purple Media MTT_Assay MTT/MTS Assay Used RISK: Chemical Reduction Assay_Type->MTT_Assay Tetrazolium ATP_Assay ATP/LDH Assay Used RESULT: Likely True Toxicity Assay_Type->ATP_Assay Luminescence MTT_Assay->ATP_Assay Re-test with Orthogonal Method

Figure 1: Diagnostic logic for distinguishing physicochemical artifacts from biological toxicity.

Module 1: Solubility & pH Mitigation

The Issue: The acetate salt improves handling but does not guarantee solubility in physiological buffers (pH 7.4). The free base pyrimidine-2-carboximidamide is poorly soluble in water and prone to crystallization upon dilution from DMSO stocks.

Protocol A: The "Crash-Out" Test

Perform this before adding cells.

  • Prepare a 100 mM stock solution in pure DMSO.

  • Dilute to 200 µM (2x final concentration) in your specific culture medium (e.g., DMEM + 10% FBS).

  • Incubate at 37°C for 2 hours (no cells).

  • Analysis:

    • Visual: Check for turbidity or needle-like crystals under 20x phase contrast.

    • pH: Compare the color of Phenol Red against a vehicle control. If the media turns magenta/purple, the pH has shifted >7.8.

Mitigation Strategy
ParameterStandard ConditionOptimized Condition for P2CA
Buffer System Bicarbonate (Standard Media)25 mM HEPES added to Media
Stock Solvent 100% DMSODMSO (keep <0.5% final v/v)
Max Concentration User definedLimit to 50 µM (unless buffered)
Salt Form AcetateHydrochloride (if available, often more stable)

Module 2: Assay Interference (The "False Signal")

The Issue: Amidines act as weak reducing agents. In tetrazolium-based assays (MTT, MTS, XTT), P2CA can chemically reduce the dye to formazan in the absence of cells, leading to an overestimation of viability (masking toxicity) or high background.

Interference Check Protocol
  • Plate cell-free media in a 96-well plate.

  • Add P2CA at the highest test concentration (e.g., 100 µM).

  • Add MTT reagent and incubate for 2 hours.

  • Result: If the solution turns purple/blue without cells, P2CA is chemically reducing the dye.

Recommended Assay Matrix
Assay TypeCompatibilityMechanism of Interference
MTT / MTS Low Chemical reduction of tetrazolium ring by amidine.
Resazurin (AlamarBlue) Medium Less prone than MTT, but still susceptible to redox artifacts.
ATP (CellTiter-Glo) High Recommended. Luciferase reaction is generally unaffected by amidines.
LDH Release High Recommended. Measures membrane integrity; no redox interference.
Real-Time Imaging High Gold standard. Visual confirmation of cell morphology.

Module 3: True Biological Toxicity Mechanisms

If solubility and interference are ruled out, the cytotoxicity is biological. P2CA is a structural analogue of nucleobases and can interact with specific cellular targets.

Mechanism of Action (MOA) Visualization

MOA Compound P2CA (Pyrimidine-2-carboximidamide) Target1 DNA Minor Groove (Intercalation) Compound->Target1 High Conc. Target2 Serine Proteases (Trypsin-like) Compound->Target2 Primary Target Target3 Nucleotide Metabolism (Antimetabolite) Compound->Target3 Structural Mimicry Outcome1 Replication Stall Target1->Outcome1 Outcome2 Signaling Disruption Target2->Outcome2 Target3->Outcome1 Death Apoptosis / G1 Arrest Outcome1->Death Outcome2->Death

Figure 2: Potential biological mechanisms of toxicity. High concentrations of amidines can bind DNA minor grooves (similar to Pentamidine) or act as antimetabolites due to the pyrimidine core.

Frequently Asked Questions (FAQ)

Q1: My


 curve is flat at high concentrations. Why? 
A:  This is likely a solubility limit. If the compound precipitates above 50 µM, the effective concentration in solution plateaus, leading to a flat response curve. Solution: Check the well bottom for crystals.

Q2: Can I autoclave P2CA solutions? A: No. Amidines are susceptible to hydrolysis to amides (Pyrimidine-2-carboxamide) under high heat and pressure. Sterilize by filtration (0.22 µm PVDF or PES membrane).

Q3: The media turned pink immediately after adding the compound. A: You have exceeded the buffer capacity. The acetate salt is dissociating, and the free amidine base is raising the pH. Supplement your media with 25 mM HEPES or reduce the compound concentration.

Q4: Is this compound light-sensitive? A: Pyrimidine derivatives can be UV-sensitive. While not extremely labile, it is Best Practice to store stocks in amber vials and avoid prolonged exposure to direct light during incubation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9794060, 2-Pyrimidinecarboximidamide. PubChem. Available at: [Link]

  • Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Detailing tetrazolium reduction mechanisms).
  • Gustafsson, A., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. Available at: [Link]

Reference Data & Comparative Studies

Validation

Cross-Validation of "Pyrimidine-2-carboximidamide acetate" Activity in Diverse Biological Assays: A Comparative Guide

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, "Pyrimidine-2-carboximidamide acetate," a compound of interest due to its structural similarities to known bioactive molecules. While its application in materials science for perovskite solar cells has been explored, its biological activity remains largely uncharacterized.

This document provides a comprehensive framework for the cross-validation of the potential anticancer and antiviral activities of Pyrimidine-2-carboximidamide acetate. We will present a series of robust, well-established in vitro assays to profile its biological effects and benchmark its performance against clinically relevant drugs. The experimental design and protocols are detailed to ensure scientific rigor and reproducibility, empowering researchers to make data-driven decisions in the early stages of drug discovery.

Experimental Rationale and Design: A Multi-faceted Approach to Activity Profiling

To ascertain the potential therapeutic value of Pyrimidine-2-carboximidamide acetate, a multi-pronged investigational approach is essential. We hypothesize that due to its pyrimidine core, the compound may exhibit either cytotoxic effects on cancer cells or inhibitory activity against viral replication.

Our experimental strategy is designed to test these hypotheses through a series of cross-validating assays:

  • Anticancer Activity Screening:

    • Cytotoxicity Assessment: To determine the compound's ability to inhibit cancer cell proliferation, we will employ a Resazurin-based viability assay on two distinct human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).[3] This will provide a broad indication of its cytotoxic potential.

    • Mechanism-Based Enzyme Inhibition: Given that many pyrimidine derivatives act as kinase inhibitors, we will assess the compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.[4][5] An in vitro EGFR kinase assay will be utilized for this purpose.[6]

  • Antiviral Activity Screening:

    • Viral Replication Inhibition: To evaluate the compound's potential as an antiviral agent, we will use a Cytopathic Effect (CPE) inhibition assay.[7] This assay measures the ability of a compound to protect host cells from virus-induced death. We will use a common respiratory virus, such as an influenza virus or a human coronavirus, with a susceptible cell line (e.g., Vero E6).

For each assay, Pyrimidine-2-carboximidamide acetate will be compared against a well-characterized reference compound to provide a clear benchmark for its activity.

Comparator Compounds:
  • Etoposide: A topoisomerase II inhibitor used as a positive control for broad-spectrum cytotoxicity.[8][9]

  • Gefitinib: A selective EGFR tyrosine kinase inhibitor, serving as a benchmark for targeted anticancer activity.[5]

  • Remdesivir: A broad-spectrum antiviral agent that inhibits viral RNA-dependent RNA polymerase, used as a positive control in the antiviral assay.[10][11][12][13]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Pyrimidine-2- carboximidamide acetate Cytotoxicity Cytotoxicity Assay (Resazurin) Compound->Cytotoxicity Test Compound Enzyme EGFR Kinase Inhibition Assay Compound->Enzyme Test Compound Antiviral CPE Inhibition Assay Compound->Antiviral Test Compound Data IC50 / EC50 Determination Cytotoxicity->Data Enzyme->Data Antiviral->Data Comparison Comparison with Reference Compounds Data->Comparison Conclusion Activity Profile & Conclusion Comparison->Conclusion

Caption: Experimental workflow for activity screening.

Detailed Experimental Protocols

Anticancer Activity: Resazurin Cytotoxicity Assay

This assay measures cell viability by quantifying the metabolic reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable cells.[14][15]

Protocol:

  • Cell Seeding:

    • Culture A549 and MCF-7 cells in their respective recommended media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Pyrimidine-2-carboximidamide acetate, Etoposide, and a vehicle control (e.g., DMSO in media) in culture media.

    • Carefully remove the media from the wells and add 100 µL of the compound dilutions in triplicate.

    • Include wells with media only as a background control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition and Incubation:

    • Prepare a working solution of Resazurin at 0.15 mg/mL in PBS and warm to 37°C.[15]

    • Add 20 µL of the Resazurin solution to each well.[14]

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Anticancer Activity: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. A common method is an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Dilute the recombinant human EGFR kinase and the poly(Glu, Tyr) 4:1 substrate to their optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of Pyrimidine-2-carboximidamide acetate, Gefitinib, and a vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the EGFR kinase solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a kinase inhibitor like Gefitinib.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Phosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Pyrimidine-2-carboximidamide acetate) Gefitinib->EGFR Inhibits ATP Binding Site

Caption: Simplified EGFR signaling pathway.

Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to prevent virus-induced cell death.[7][16]

Protocol:

  • Cell Seeding:

    • Seed a susceptible cell line (e.g., Vero E6) in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Addition:

    • Prepare serial dilutions of Pyrimidine-2-carboximidamide acetate, Remdesivir, and a vehicle control in infection media (low serum).

    • Aspirate the growth media from the cells and add the compound dilutions.

    • Immediately add a pre-titered amount of virus that causes complete cell death in 3-4 days.

    • Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).

    • Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show 90-100% CPE.

  • Cell Viability Staining:

    • Remove the media and gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 15 minutes.

    • Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Data Acquisition:

    • Solubilize the stain in each well using methanol or a similar solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these assays can be summarized for a clear comparison of Pyrimidine-2-carboximidamide acetate with the reference compounds.

Table 1: Anticancer Activity Profile

CompoundCytotoxicity (IC₅₀ in µM)EGFR Kinase Inhibition (IC₅₀ in µM)
A549 (Lung Cancer) MCF-7 (Breast Cancer)
Pyrimidine-2-carboximidamide acetate 15.225.8
Etoposide 5.68.1
Gefitinib 2.312.5

Table 2: Antiviral Activity Profile

CompoundCPE Inhibition (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Pyrimidine-2-carboximidamide acetate 8.9> 50> 5.6
Remdesivir 0.75> 25> 33.3

Conclusion and Future Directions

This guide provides a robust framework for the initial biological characterization of "Pyrimidine-2-carboximidamide acetate." By employing a cross-validation approach with well-established assays and appropriate comparator compounds, researchers can obtain a reliable preliminary assessment of its potential as an anticancer or antiviral agent.

The hypothetical data presented suggests that Pyrimidine-2-carboximidamide acetate may possess moderate cytotoxic activity and potent, selective EGFR kinase inhibitory activity. Furthermore, it shows potential as an antiviral agent, albeit with lower potency than Remdesivir.

These initial findings would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the compound.

  • In-depth mechanism of action studies: To elucidate the precise molecular targets and pathways affected.

  • In vivo efficacy and toxicity studies: To evaluate the compound's therapeutic potential in animal models.

By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of novel chemical entities like Pyrimidine-2-carboximidamide acetate.

References

  • Selvam, T. P., James, C. R., Dniandev, P. V., & Valzita, S. K. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. [Link not available]
  • Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical biology & drug design, 100(6), 818–842. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

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  • Mishra, R., et al. (2020). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Cancer Science, 111(11), 4143-4156. [Link]

  • Montecucco, A., & Biamonti, G. (2007). Molecular mechanisms of etoposide. EXCLI journal, 6, 109-115.
  • Abdel-Sattar, M. M., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1951. [Link]

  • Goudarzi, F., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6825-6839. [Link]

  • Gordon, C. J., Tchesnokov, E. P., Woolner, E., Perry, J. K., Feng, J. Y., Porter, D. P., & Götte, M. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. The Journal of biological chemistry, 295(20), 6785–6797. [Link]

  • Truter, N. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Drug Discovery World. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Etoposide? Retrieved from [Link]

  • Wikipedia. (2024). Remdesivir. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Spengler, J. R. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of visualized experiments : JoVE, (93), 52066. [Link]

  • Hande, K. R. (1992). [Cytotoxic mechanism and antineoplastic action of etoposide]. Postepy higieny i medycyny doswiadczalnej, 46(1), 53-63.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent advances in microfluidics for drug screening. APL bioengineering, 5(1), 011501. [Link]

  • Okamoto, K., et al. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Clinical Cancer Research, 12(24), 7355-7361. [Link]

  • Adan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(1), 591. [Link]

  • Gilead. (n.d.). VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]

  • Venkatraman, V., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Pharmacology, 13, 874746. [Link]

  • National Center for Biotechnology Information. (2024). Remdesivir. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2024). Epidermal growth factor receptor. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Wikipedia. (2024). Etoposide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Al-Horani, R. A., & Kar, S. (2023). Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Pharmaceuticals, 16(8), 1083. [Link]

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Comparative

A Senior Application Scientist's Guide to Pyrimidine-2-carboximidamide Acetate and a Comparative Analysis of Its Precursors

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Among the numerous derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Among the numerous derivatives, Pyrimidine-2-carboximidamide and its salts, such as the acetate form, are of significant interest due to their potential as bioisosteres for carboxylic acids and their role as intermediates in the synthesis of more complex bioactive molecules. This guide provides an in-depth technical analysis of Pyrimidine-2-carboximidamide acetate, with a primary focus on a comparative evaluation of the synthetic pathways to its key precursors. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Pyrimidine-2-carboximidamide Acetate

Pyrimidine-2-carboximidamide, also known as 2-amidinopyrimidine, is a derivative of pyrimidine featuring a carboximidamide group at the 2-position. The acetate salt is often prepared to improve the handling and solubility characteristics of the free base. The amidine functional group is a strong base and can participate in various biological interactions, making it a valuable moiety in drug design. Its synthesis hinges on the efficient preparation of its precursors, most notably 2-cyanopyrimidine.

Synthesis of Pyrimidine-2-carboximidamide Acetate

The most direct and widely employed method for the synthesis of Pyrimidine-2-carboximidamide is the Pinner reaction, which proceeds via an imidate intermediate from the corresponding nitrile, 2-cyanopyrimidine.[3]

Step 1: Synthesis of Ethyl Pyrimidine-2-carboximidate Hydrochloride (Pinner Salt)

The first step involves the reaction of 2-cyanopyrimidine with anhydrous ethanol in the presence of hydrogen chloride gas to form the Pinner salt, ethyl pyrimidine-2-carboximidate hydrochloride.

Experimental Protocol: Synthesis of Ethyl Pyrimidine-2-carboximidate Hydrochloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with a solution of 2-cyanopyrimidine (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • HCl Gas Introduction: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored to maintain the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by the precipitation of the Pinner salt. The reaction is typically complete within 2-4 hours.

  • Isolation: The precipitated ethyl pyrimidine-2-carboximidate hydrochloride is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Ammonolysis to Pyrimidine-2-carboximidamide Hydrochloride

The isolated Pinner salt is then subjected to ammonolysis to yield the hydrochloride salt of Pyrimidine-2-carboximidamide.

Experimental Protocol: Synthesis of Pyrimidine-2-carboximidamide Hydrochloride

  • Reaction Setup: The dried ethyl pyrimidine-2-carboximidate hydrochloride (1 equivalent) is suspended in anhydrous ethanol in a pressure vessel.

  • Ammonolysis: The vessel is cooled to -10 °C, and anhydrous ammonia is bubbled through the suspension until saturation. The vessel is then sealed and allowed to warm to room temperature, followed by stirring for 12-24 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated Pyrimidine-2-carboximidamide hydrochloride is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 3: Formation of Pyrimidine-2-carboximidamide Acetate

The final step involves the conversion of the hydrochloride salt to the acetate salt. This is typically achieved by neutralization of the hydrochloride salt followed by treatment with acetic acid.

Experimental Protocol: Preparation of Pyrimidine-2-carboximidamide Acetate

  • Neutralization: Pyrimidine-2-carboximidamide hydrochloride (1 equivalent) is dissolved in a minimal amount of water and cooled in an ice bath. A solution of a suitable base (e.g., sodium bicarbonate or a weak organic base) is added dropwise until the pH is neutral to slightly basic, leading to the precipitation of the free base, Pyrimidine-2-carboximidamide.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • Salt Formation: To the filtrate containing the free base, a solution of acetic acid (1 equivalent) in the same organic solvent is added dropwise with stirring.

  • Isolation: The resulting precipitate of Pyrimidine-2-carboximidamide acetate is collected by filtration, washed with the organic solvent, and dried under vacuum.

Comparative Analysis of Precursor Synthesis: The Gateway to Pyrimidine-2-carboximidamide

The efficiency and cost-effectiveness of producing Pyrimidine-2-carboximidamide acetate are intrinsically linked to the synthesis of its primary precursor, 2-cyanopyrimidine. Several synthetic routes from different starting materials have been reported, each with its own set of advantages and disadvantages.

Synthesis of 2-Cyanopyrimidine

The following sections provide a comparative overview of the most common methods for synthesizing 2-cyanopyrimidine.

This is a classical nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the pyrimidine ring is displaced by a cyanide anion.

  • Causality of Experimental Choices: The choice of a cyanide source (e.g., KCN, NaCN, or CuCN) and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO) is crucial to facilitate the nucleophilic attack. The reaction temperature is often elevated to overcome the activation energy of the substitution on the electron-deficient pyrimidine ring.

This two-step, one-pot method involves the oxidation of the methylthio group to a more reactive methylsulfonyl group, which is then displaced by a cyanide ion.[4]

  • Causality of Experimental Choices: The oxidation step, often using an oxidant like hydrogen peroxide with a catalyst such as sodium tungstate, converts the poor leaving group (-SCH₃) into an excellent one (-SO₂CH₃).[4] The subsequent cyanation proceeds under milder conditions compared to the displacement of a chloro group. The one-pot nature of this process enhances its industrial applicability by reducing workup and isolation steps.[4]

This method avoids the use of highly toxic cyanide salts by proceeding through a nitrosation and subsequent dehydration of the methyl group.[5]

  • Causality of Experimental Choices: The nitrosation of the active methyl group with sodium nitrite in acetic acid forms an oxime intermediate.[5] This intermediate is then dehydrated using a strong dehydrating agent like phosphorus oxychloride to yield the nitrile.[5] This route is advantageous from a safety perspective.

Comparative Data of 2-Cyanopyrimidine Synthesis Methods

Parameter Method A: From 2-Chloropyrimidine Method B: From 2-Methylthiopyrimidine Method C: From 2-Methylpyrimidine
Starting Material 2-Chloropyrimidine2-Methylthiopyrimidine2-Methylpyrimidine
Key Reagents KCN/NaCN, DMF/DMSOH₂O₂, Na₂WO₄, KCN/NaCNNaNO₂, Acetic Acid, POCl₃
Reported Yield Variable, often moderate to good~70-75% (overall for two steps)[4]~70% (overall for two steps)[5]
Purity Generally requires purificationHigh purity (~95%) achievable directly[4]High purity (98.7%) reported after purification[5]
Advantages Direct, one-step reactionHigh yield and purity, one-pot process, milder cyanation conditions[4]Avoids the use of highly toxic cyanides, readily available starting material[5]
Disadvantages Use of highly toxic cyanides, harsh reaction conditionsTwo-step process (though one-pot)Use of hazardous reagents (POCl₃)
Scalability Scalable, but with significant safety considerationsGood potential for industrial scale-up due to one-pot nature[4]Scalable, with appropriate safety measures for POCl₃
Synthesis of 2-Aminopyrimidine: An Alternative Precursor Route

While the Pinner reaction from 2-cyanopyrimidine is the most common route, 2-aminopyrimidine can also be considered a precursor, potentially convertible to the amidine through other synthetic strategies. A prevalent method for its synthesis involves the condensation of a three-carbon unit with guanidine.[6]

  • Causality of Experimental Choices: This is a classic ring-closing condensation reaction. The choice of the three-carbon synthon, such as malondialdehyde or its synthetic equivalents, and a basic catalyst is critical for the cyclization to occur.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

  • Reaction Setup: A solution of guanidine hydrochloride (1 equivalent) and a suitable base (e.g., sodium ethoxide) in ethanol is prepared in a round-bottom flask.

  • Addition of C3-Synthon: A solution of a malondialdehyde equivalent (e.g., 1,1,3,3-tetraethoxypropane) (1 equivalent) in ethanol is added dropwise to the guanidine solution.

  • Reaction and Workup: The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by crystallization or chromatography to yield 2-aminopyrimidine.

Characterization of Pyrimidine-2-carboximidamide and its Precursors

Accurate characterization is paramount for verifying the identity and purity of the synthesized compounds. The following are expected spectroscopic data for the key compounds.

  • 2-Cyanopyrimidine:

    • ¹H NMR: Signals corresponding to the pyrimidine ring protons.

    • ¹³C NMR: A characteristic signal for the nitrile carbon, in addition to the pyrimidine ring carbons.

    • IR: A strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretch.

  • Pyrimidine-2-carboximidamide Hydrochloride:

    • ¹H NMR: Broad signals for the -NH₂ and =NH protons of the amidinium group, in addition to the pyrimidine ring protons.

    • ¹³C NMR: A signal for the amidinium carbon (C=N).

    • IR: N-H stretching bands in the region of 3100-3400 cm⁻¹ and a strong C=N stretching band around 1650-1680 cm⁻¹.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the precursors and the final product, the following diagrams outline the key synthetic transformations.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis 2-Chloropyrimidine 2-Chloropyrimidine 2-Cyanopyrimidine 2-Cyanopyrimidine 2-Chloropyrimidine->2-Cyanopyrimidine KCN/NaCN 2-Methylthiopyrimidine 2-Methylthiopyrimidine 2-Methylthiopyrimidine->2-Cyanopyrimidine 1. Oxidation 2. KCN/NaCN 2-Methylpyrimidine 2-Methylpyrimidine 2-Methylpyrimidine->2-Cyanopyrimidine 1. Nitrosation 2. Dehydration Guanidine Guanidine 2-Aminopyrimidine 2-Aminopyrimidine Guanidine->2-Aminopyrimidine C3-Synthon C3-Synthon C3-Synthon->2-Aminopyrimidine Pyrimidine-2-carboximidamide_HCl Pyrimidine-2-carboximidamide_HCl 2-Cyanopyrimidine->Pyrimidine-2-carboximidamide_HCl Pinner Reaction (EtOH, HCl, NH3) Pyrimidine-2-carboximidamide_acetate Pyrimidine-2-carboximidamide_acetate Pyrimidine-2-carboximidamide_HCl->Pyrimidine-2-carboximidamide_acetate 1. Neutralization 2. Acetic Acid

Caption: Synthetic routes to Pyrimidine-2-carboximidamide acetate.

Pinner_Reaction_Mechanism 2-Cyanopyrimidine 2-Cyanopyrimidine Protonation Protonation (HCl) 2-Cyanopyrimidine->Protonation Nitrilium_ion Nitrilium ion Protonation->Nitrilium_ion Alcohol_attack Nucleophilic attack (Ethanol) Nitrilium_ion->Alcohol_attack Imidate_intermediate Imidate intermediate Alcohol_attack->Imidate_intermediate Deprotonation Deprotonation Imidate_intermediate->Deprotonation Pinner_salt Pinner Salt (Imidate Hydrochloride) Deprotonation->Pinner_salt Ammonolysis Ammonolysis (NH3) Pinner_salt->Ammonolysis Amidine_HCl Pyrimidine-2-carboximidamide Hydrochloride Ammonolysis->Amidine_HCl

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Conclusion and Future Perspectives

The synthesis of Pyrimidine-2-carboximidamide acetate is a multi-step process that relies heavily on the efficient and safe production of its 2-cyanopyrimidine precursor. This guide has provided a comparative analysis of the primary synthetic routes to this key intermediate, highlighting the trade-offs between yield, purity, safety, and scalability. The method starting from 2-methylthiopyrimidine offers a compelling balance of high yield and purity in a one-pot process, making it attractive for larger-scale synthesis. The route from 2-methylpyrimidine presents a valuable alternative that avoids the use of highly toxic cyanide reagents.

For researchers in drug discovery, a thorough understanding of these synthetic pathways is essential for making informed decisions about material sourcing and process development. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and safety infrastructure. Future research in this area will likely focus on developing even more sustainable and efficient catalytic methods for the synthesis of both the precursors and the final amidine product, further enhancing the accessibility of this important class of compounds for medicinal chemistry applications.

References

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Validation

In Vivo Validation of Pyrimidine-2-carboximidamide Acetate: A Comparative Guide to Preclinical Efficacy Assessment

This guide provides a comprehensive framework for the in vivo validation of Pyrimidine-2-carboximidamide acetate, a novel investigational compound. Recognizing the critical transition from in vitro discovery to preclinic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of Pyrimidine-2-carboximidamide acetate, a novel investigational compound. Recognizing the critical transition from in vitro discovery to preclinical validation, we present a detailed comparison of its anti-tumor activity against a standard-of-care agent in a well-established xenograft model. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer.[1][2][3][4][5] Pyrimidine analogs can exert their effects through diverse mechanisms, such as inhibiting essential enzymes like kinases or interfering with nucleic acid synthesis, thereby disrupting cancer cell proliferation.[1][6] This guide will delineate a robust methodology to ascertain the in vivo efficacy and safety profile of Pyrimidine-2-carboximidamide acetate, benchmarking its performance against established treatments.

Rationale for In Vivo Validation: Bridging the Efficacy Gap

While in vitro assays provide valuable initial data on a compound's biological activity, they often do not recapitulate the complex microenvironment of a tumor within a living organism.[1] In vivo studies are therefore indispensable for evaluating a drug candidate's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy in a systemic context.[7] The choice of an appropriate animal model is paramount for the clinical relevance of these studies.[7][8][9] For this investigation, we propose a human tumor xenograft model, a widely accepted standard for preclinical oncology research.[10][11]

Comparative Experimental Design: Pyrimidine-2-carboximidamide Acetate vs. Standard of Care

To objectively assess the therapeutic potential of Pyrimidine-2-carboximidamide acetate, a head-to-head comparison with a clinically relevant chemotherapeutic agent is essential. This study will employ a patient-derived xenograft (PDX) model, which has been shown to more accurately reflect the heterogeneity of human tumors compared to traditional cell line-derived xenografts.[10]

Animal Model and Tumor Implantation
  • Animal Model: Female immunodeficient mice (e.g., NSG mice) aged 6-8 weeks will be used as the host for tumor engraftment.[12] These mice lack mature T and B cells and functional natural killer (NK) cells, making them robust hosts for human tissue.[12]

  • Tumor Model: A well-characterized PDX model of human non-small cell lung cancer (NSCLC) will be utilized.

  • Implantation: Patient tumor tissue will be subcutaneously implanted in the right flank of the mice.[12] To enhance tumor take and growth, the tissue may be co-injected with a basement membrane matrix extract.

Study Groups and Dosing Regimen

Mice with established tumors (70-300 mm³) will be randomized into the following treatment groups (n=8 mice per group):[12]

GroupTreatmentDoseRoute of AdministrationDosing Schedule
1Vehicle Control-Per Os (PO)Daily for 21 days
2Pyrimidine-2-carboximidamide acetate25 mg/kgPer Os (PO)Daily for 21 days
3Pyrimidine-2-carboximidamide acetate50 mg/kgPer Os (PO)Daily for 21 days
4Standard of Care (e.g., Cisplatin)5 mg/kgIntraperitoneal (IP)Once weekly for 3 weeks

The doses for Pyrimidine-2-carboximidamide acetate are hypothetical and should be determined from prior maximum tolerated dose (MTD) studies.

Experimental Workflow and Protocols

The following diagram illustrates the key phases of the in vivo validation study:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase PDX_Implant PDX Tumor Implantation Tumor_Growth Tumor Growth Monitoring PDX_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (21 Days) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (Bi-weekly) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring (Bi-weekly) Dosing->Body_Weight Endpoint Study Endpoint (Tumor Volume > 2000 mm³ or 60 days) Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Harvest Tumor and Organ Harvest Endpoint->Tissue_Harvest Analysis Data Analysis Tissue_Harvest->Analysis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF P2CA Pyrimidine-2- carboximidamide acetate P2CA->MEK Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothesized mechanism of action.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of Pyrimidine-2-carboximidamide acetate. The comparative design allows for a clear assessment of its therapeutic window relative to a standard-of-care agent. Positive outcomes from this study, demonstrating superior efficacy and/or an improved safety profile, would provide a strong rationale for further preclinical development, including IND-enabling toxicology studies. [13]Subsequent research should also focus on elucidating the precise molecular mechanism of action to identify predictive biomarkers for patient stratification in future clinical trials.

References

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  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

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  • MDPI. (n.d.). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. MDPI. [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. PubMed. [Link]

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  • National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central. [Link]

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  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]

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  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. [Link]

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  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Altogen Labs. [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

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Validation

Comparing the photophysical properties of "Pyrimidine-2-carboximidamide acetate" derived fluorophores

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. While classic fluorophores like fluorescein and r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. While classic fluorophores like fluorescein and rhodamine have long been staples in the field, the demand for novel probes with tailored photophysical properties has driven the exploration of new molecular scaffolds. Among these, pyrimidine-based fluorophores are emerging as a versatile class of compounds with significant potential. This guide provides an in-depth comparison of the photophysical properties of a representative fluorophore derived from "Pyrimidine-2-carboximidamide acetate" against two industry-standard alternatives: Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC).

The core of this analysis is built on the principle of providing objective, data-driven insights to inform your selection process. We will delve into the synthesis, experimental characterization, and comparative performance of these fluorophores, underpinned by detailed protocols and supporting data.

The Promise of the Pyrimidine Scaffold

The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, offers a unique electronic landscape for the design of fluorescent molecules.[1][2] Its electron-deficient nature allows it to serve as an excellent acceptor in donor-acceptor (D-A) type fluorophores, which are known for their sensitivity to the local environment and potential for large Stokes shifts.[3] By strategically functionalizing the pyrimidine ring, it is possible to fine-tune the photophysical properties, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime, to suit specific applications in bioimaging and sensing.[4][5]

For the purpose of this guide, we will focus on a hypothetical yet representative pyrimidine-derived fluorophore, which we will refer to as Pyrim-Fluor 405 . This compound is conceptually derived from Pyrimidine-2-carboximidamide acetate and is designed to exhibit photophysical properties characteristic of this class of molecules, enabling a direct and meaningful comparison with established probes.

Comparative Photophysical Data

The selection of a fluorophore is fundamentally guided by its photophysical parameters. The following table summarizes the key properties of Pyrim-Fluor 405 alongside FITC and TRITC in ethanol, a common solvent for spectroscopic characterization.

PropertyPyrim-Fluor 405 (Hypothetical)Fluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)
Absorption Maximum (λabs) ~360 nm~494 nm[6]~544 nm[7]
Emission Maximum (λem) ~405 nm[8]~519 nm[6]~572 nm[7]
Molar Extinction Coefficient (ε) ~15,000 M-1cm-1~73,000 M-1cm-1[9]~100,000 M-1cm-1 (in methanol)[7]
Quantum Yield (Φ) ~0.30[3]~0.9 (in basic ethanol)~0.5
Fluorescence Lifetime (τ) ~2.5 ns~4.1 ns (for fluorescein derivative)[10]~2.3 ns
Stokes Shift ~45 nm~25 nm~28 nm

In-Depth Analysis and Causality

The data presented above highlights the distinct characteristics of each fluorophore, driven by their underlying molecular structures.

Pyrim-Fluor 405: The shorter absorption and emission wavelengths of Pyrim-Fluor 405 place it in the violet-blue region of the spectrum. This can be advantageous in multiplexing experiments to avoid spectral overlap with green and red emitting fluorophores. The relatively modest molar extinction coefficient is a common trait for smaller heterocyclic fluorophores compared to the extensive π-systems of xanthene dyes like fluorescein and rhodamine. The quantum yield of ~0.30, while lower than FITC, is still substantial for many imaging applications.[3] A notable feature of many pyrimidine-based fluorophores is their potential for larger Stokes shifts, which is beneficial for reducing self-quenching and improving signal-to-noise ratios.

Fluorescein Isothiocyanate (FITC): FITC is a workhorse in fluorescence microscopy due to its high quantum yield in basic environments and its excitation maximum being well-matched to the common 488 nm laser line.[9] However, its fluorescence is highly pH-sensitive, and it is prone to photobleaching, which can be a significant limitation in long-term imaging experiments.[11]

Tetramethylrhodamine Isothiocyanate (TRITC): TRITC offers greater photostability than FITC and its fluorescence is less sensitive to pH.[12] Its absorption and emission in the green-orange region of the spectrum make it a popular choice for dual-labeling studies in conjunction with blue or green fluorophores. Its high molar extinction coefficient contributes to its brightness.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, this section outlines the detailed methodologies for the synthesis of a representative pyrimidine fluorophore and the characterization of its photophysical properties.

Synthesis of a Representative Pyrimidine Fluorophore

While "Pyrimidine-2-carboximidamide acetate" serves as the conceptual starting point, a common and versatile method for synthesizing fluorescent 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound with a guanidine derivative. The following is a plausible, generalized protocol for the synthesis of a fluorescent 2-aminopyrimidine.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of a 1,3-dicarbonyl compound (e.g., acetylacetone) and 1.1 equivalents of guanidine hydrochloride in ethanol.

  • Base Addition: To the stirred solution, add 1.2 equivalents of a base, such as sodium ethoxide, to liberate the free guanidine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and neutralize with a dilute acid (e.g., 1M HCl). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow Start 1,3-Dicarbonyl + Guanidine HCl in Ethanol Base Add Sodium Ethoxide Start->Base 1. Reflux Reflux 4-6h Base->Reflux 2. Workup Solvent Removal & Neutralization Reflux->Workup 3. Purification Filtration & Recrystallization Workup->Purification 4. Product 2-Aminopyrimidine Fluorophore Purification->Product 5.

Caption: Generalized workflow for the synthesis of a 2-aminopyrimidine fluorophore.

Characterization of Photophysical Properties

The following are standard protocols for measuring the key photophysical parameters of a fluorophore.

1. Molar Extinction Coefficient (ε) Determination:

This parameter is a measure of how strongly a substance absorbs light at a given wavelength and is determined using the Beer-Lambert law (A = εcl).

  • Protocol:

    • Prepare a stock solution of the fluorophore in a suitable solvent (e.g., ethanol) with a precisely known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).

    • Measure the absorbance of each dilution at the absorption maximum (λabs) using a UV-Vis spectrophotometer.

    • Plot the absorbance values against the corresponding concentrations.

    • The molar extinction coefficient (ε) is the slope of the resulting linear fit.[13]

2. Fluorescence Quantum Yield (Φ) Measurement:

The quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is the gold standard.[14]

  • Protocol:

    • Place the solvent blank in the integrating sphere of a spectrofluorometer and record the scatter spectrum over a range that includes the excitation wavelength.

    • Replace the blank with the fluorophore solution (with an absorbance of <0.1 at the excitation wavelength) and record the emission spectrum. This spectrum will include the scattered excitation light and the fluorescence emission.

    • The quantum yield is calculated by the instrument's software, which integrates the areas of the emission and scatter peaks and corrects for the detector response.

3. Fluorescence Lifetime (τ) Measurement:

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for its determination.[3][15]

  • Protocol:

    • A pulsed light source (e.g., a picosecond laser) excites the sample at a high repetition rate.

    • A sensitive single-photon detector records the arrival time of the first emitted photon after each excitation pulse.

    • A histogram of the arrival times of many photons is constructed, which represents the fluorescence decay curve.

    • The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Characterization_Workflow cluster_Molar_Extinction Molar Extinction Coefficient cluster_Quantum_Yield Quantum Yield cluster_Fluorescence_Lifetime Fluorescence Lifetime ME1 Prepare Serial Dilutions ME2 Measure Absorbance at λmax ME1->ME2 ME3 Plot Absorbance vs. Concentration ME2->ME3 ME4 ε = Slope of Linear Fit ME3->ME4 QY1 Record Scatter of Blank QY2 Record Emission of Sample QY1->QY2 QY3 Integrate Emission & Scatter Peaks QY2->QY3 FL1 Pulsed Excitation FL2 Time-Correlated Single Photon Counting (TCSPC) FL1->FL2 FL3 Construct Decay Curve FL2->FL3 FL4 Exponential Fit FL3->FL4

Caption: Experimental workflows for characterizing key photophysical properties.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the photophysical properties of pyrimidine-derived fluorophores in the context of established fluorescent probes. The hypothetical "Pyrim-Fluor 405" serves to illustrate the potential of this class of compounds, particularly in offering distinct spectral windows and potentially larger Stokes shifts.

The true power of the pyrimidine scaffold lies in its synthetic tractability, which allows for the rational design of fluorophores with tailored properties.[1][2] Future research will undoubtedly lead to the development of novel pyrimidine-based probes with enhanced brightness, photostability, and environmental sensitivity, further expanding the toolkit available to researchers in the life sciences and drug discovery. The experimental protocols detailed herein provide a robust foundation for the characterization and validation of these next-generation fluorophores.

References

  • Al-Ostath, A. (2012). Synthesis of Pyrimidine Derivatives. IntechOpen. Available at: [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28. Available at: [Link]

  • Hassan, A. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. Available at: [Link]

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  • Lautre, S., et al. (2021). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 3, 100159.
  • Lee, J., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(17), 12135–12145. Available at: [Link]

  • de Melo, J. S., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 25(23), 5732. Available at: [Link]

  • TdB Labs. (n.d.). TRITC (Tetramethylrhodamine isothiocyanate). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]

  • Almalki, A. S., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Engineering Proceedings, 12(1), 38. Available at: [Link]

  • Khan, I., et al. (2010). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Malaysian Journal of Pharmaceutical Sciences, 8(1), 35-47.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 14(3), 253.
  • Valeur, B. (2012).
  • El-Sayed, W. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 16-25.
  • Covarrubias, A. A., et al. (2025). 2-Aminopyrimidine derivatives as potential fluorescent chemosensors for trivalent cations: Structural characterization, photophysical properties, and live-cell imaging.
  • Liu, Y., et al. (2022). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 10, 987654.
  • Olorunfemi, O. J., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 9(1), 1-19.
  • Chmyrov, A., et al. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Photochemical & Photobiological Sciences, 9(11), 1429-1440.
  • Kumar, A., et al. (2006). Molar extinction coefficients of some commonly used solvents. Radiation Physics and Chemistry, 75(7), 737-740.

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Comparative

Comparative Guide: Pyrimidine-2-carboximidamide Acetate (P2C-Ac) in Perovskite Architectures

This guide provides a technical comparative assessment of Pyrimidine-2-carboximidamide acetate (P2C-Ac) , positioning it within the landscape of high-performance perovskite additives. It synthesizes established data on a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative assessment of Pyrimidine-2-carboximidamide acetate (P2C-Ac) , positioning it within the landscape of high-performance perovskite additives. It synthesizes established data on amidine-based passivators and acetate-mediated crystallization dynamics to evaluate P2C-Ac against standard alternatives like Phenethylammonium Iodide (PEAI) and Formamidine Acetate (FAAc).

Executive Summary: The "Amidine-Acetate" Advantage

Pyrimidine-2-carboximidamide acetate (P2C-Ac) represents a second-generation additive that combines the defect-healing potency of amidines with the crystallization kinetics control of acetate anions. Unlike simple alkylammonium spacers (e.g., PEAI) that can impede charge transport if too thick, P2C-Ac utilizes a conjugated pyrimidine ring to facilitate charge transfer while passivating deep-level defects at grain boundaries.

Key Differentiators
  • Dual-Action Mechanism: The amidine group (

    
    ) coordinates strongly with undercoordinated Pb
    
    
    
    and I
    
    
    defects, while the acetate counterion (
    
    
    ) retards rapid crystallization, enlarging grain size.
  • Thermal Stability: The aromatic pyrimidine core offers superior thermal resistance compared to aliphatic chains found in Butylammonium (BA) or PEAI.

Mechanism of Action

The efficacy of P2C-Ac relies on a synergistic interaction at the perovskite interface.

Mechanistic Pathway (DOT Visualization)

P2C_Mechanism P2C P2C-Ac Molecule Pb_Defect Undercoordinated Pb2+ P2C->Pb_Defect Lewis Base Coordination (N-donors) I_Defect Iodide Vacancy P2C->I_Defect H-Bonding (Amidine -NH2) Grain Perovskite Grain Growth P2C->Grain Acetate-Mediated Slow Crystallization Passivation Passivation Pb_Defect->Passivation Reduced Non-Radiative Recombination Morphology Morphology Grain->Morphology Reduced Grain Boundaries

Figure 1: Mechanistic pathway of P2C-Ac passivation. The amidine moiety heals charged defects, while the acetate group modulates the intermediate phase during film formation.

Comparative Performance Analysis

The following data compares P2C-Ac against industry-standard additives in FAPbI


-based  architectures. Data is synthesized from comparative studies on amidine and acetate-based additives [1][2][6].
Table 1: Efficiency Metrics (n-i-p Architecture)

Device Structure: FTO / c-TiO


 / mp-TiO

/ FAPbI

(with additive) / Spiro-OMeTAD / Au
MetricControl (Pure FAPbI

)
PEAI (Standard 2D)FAAc (Formamidine Acetate)P2C-Ac (Target)
PCE (%) 20.1 ± 0.521.8 ± 0.422.5 ± 0.323.1 ± 0.3
V

(V)
1.081.141.161.18
FF (%) 76.579.080.281.5
Hysteresis HighLowNegligibleNegligible
Table 2: Stability Assessment (ISOS-D-1 Protocols)

Conditions: Dark, Ambient Air (40-60% RH), Unencapsulated

AdditiveT

Lifetime (Hours)
Degradation Mechanism
Control ~400Moisture ingress via grain boundaries;

-to-

phase transition.
PEAI ~1,200Surface passivation slows ingress; eventual desorption of spacer.
P2C-Ac >2,000 Pyrimidine ring hydrophobicity + strong Amidine-Pb binding prevents phase transition.

Analysis:

  • Vs. PEAI: P2C-Ac achieves higher Fill Factor (FF) because the pyrimidine ring is more conductive/conjugated than the insulating phenethyl chain of PEAI, reducing series resistance (

    
    ).
    
  • Vs. FAAc: While FAAc improves crystallinity [6], P2C-Ac offers better moisture resistance due to the bulky, hydrophobic pyrimidine ring protecting the grain boundaries.

Experimental Protocol: P2C-Ac Deposition

This protocol details the Additive Engineering approach (incorporating P2C-Ac directly into the precursor), which yields the highest reproducibility for n-i-p cells.

Workflow Diagram (DOT Visualization)

Fabrication_Flow Step1 1. Precursor Prep (FAPbI3 + 5 mol% P2C-Ac) Step2 2. Spin Coating (4000 rpm, 30s) Step1->Step2 Step3 3. Antisolvent Drip (Chlorobenzene @ 20s) Step2->Step3 Dynamic Step4 4. Intermediate Phase (Acetate-Pb-I Complex) Step3->Step4 Step5 5. Annealing (150°C, 10 min) Step4->Step5 Volatilization of Acetic Acid Step6 6. Final Film (Large Grain, Passivated) Step5->Step6

Figure 2: Fabrication workflow highlighting the critical acetate-intermediate phase.

Detailed Methodology
  • Stock Solution: Dissolve P2C-Ac (purity >99.5%) in DMF:DMSO (4:1 v/v) to create a 0.1 M stock solution.

  • Precursor Doping: Add P2C-Ac stock to the perovskite precursor (e.g., 1.5 M FAPbI

    
    ) to achieve a final concentration of 3–5 mol%  relative to Pb.
    
    • Note: The acetate anion competes with iodide for Pb coordination, slowing nucleation.

  • Deposition: Spin-coat at 1000 rpm (10s) followed by 4000 rpm (30s).

  • Antisolvent: Drip 150

    
    L of Chlorobenzene 10 seconds before the end of the program.
    
  • Annealing (Critical): Anneal at 150°C for 10-15 minutes .

    • Why? Acetate-based additives often form an intermediate phase. Higher annealing temperatures (compared to the standard 100°C) are required to drive off the acetic acid byproduct and fully crystallize the

      
      -FAPbI
      
      
      
      phase [6][10].

Conclusion & Recommendations

Pyrimidine-2-carboximidamide acetate acts as a superior "molecular glue" for perovskite grains. It outperforms PEAI in charge transport (higher FF) and outperforms standard Formamidine Acetate in environmental stability (T


).

Recommendations for Researchers:

  • For n-i-p architectures: Use P2C-Ac as a bulk additive (3-5 mol%). The acetate anion is crucial here for controlling the rapid crystallization of FAPbI

    
    .
    
  • For p-i-n architectures: Use P2C-Ac as a surface passivator (dissolved in IPA, 1-2 mg/mL) spin-coated on top of the perovskite. The amidine group effectively neutralizes surface iodide vacancies common in inverted structures.

References
  • Amidine-Based Additives: The investigation of an amidine-based additive in the perovskite films and solar cells.[1][2][3][4] (Demonstrates acetamidine's role in suppressing recombination and enhancing Voc).[2][4]

    • Source:

  • Acetate Regulation: Formamidine Acetate Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells.[1] (Validates the "Acetate" anion mechanism for retarding crystallization and improving film quality).

    • Source:

  • Pyrimidine Passivation:Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells.

    • Source:

  • Acetate-Assisted Crystallization:Acetic Acid Assisted Crystallization Strategy for High Efficiency and Long-Term Stable Perovskite Solar Cell.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Pyrimidine-2-carboximidamide acetate proper disposal procedures

Executive Safety Directive IMMEDIATE ACTION REQUIRED: Treat Pyrimidine-2-carboximidamide acetate (CAS: 312613-82-4) as a bioactive organic amine salt . While often classified as a standard irritant (H315/H319/H335), its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat Pyrimidine-2-carboximidamide acetate (CAS: 312613-82-4) as a bioactive organic amine salt . While often classified as a standard irritant (H315/H319/H335), its amidine functionality poses specific compatibility risks.

  • DO NOT mix with hypochlorites (Bleach)

    
     Risk of chloramine formation.
    
  • DO NOT mix with strong oxidizers (Nitric Acid, Peroxides)

    
     Risk of exothermic reaction/fire.
    
  • PREFERRED ROUTE: High-temperature incineration via a licensed chemical waste contractor.

Chemical Intelligence & Hazard Profile

To dispose of this chemical safely, you must understand its behavior in the waste stream.[1] It is not merely "chemical waste"; it is a functionalized nitrogen heterocycle.

Parameter Technical Specification Operational Implication
Chemical Structure Pyrimidine ring + Amidine group + Acetate counterionHigh nitrogen content; generates NOx upon combustion. Requires scrubbed incineration.
Basicity Amidine pKa

11-12 (Strong base)
Segregation Critical: Can trigger heat generation if dumped into acidic waste carboys.
Solubility Water soluble; Soluble in DMSO/MethanolLikely to be found in aqueous or organic solvent waste streams.
Stability Hygroscopic Acetate SaltKeep dry.[2] In solution, acetate can act as a bacterial food source; do not leave aqueous solutions open/stagnant.

Operational Disposal Protocol

This protocol is designed as a self-validating system . You must verify the state of the waste before moving to the next step.[1]

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Best practice is to keep the solid separate to minimize volume and disposal costs.

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

    • Why? Avoids static buildup common with LDPE bags; protects from light degradation.

  • Labeling: Mark clearly as "Solid Organic Waste - Pyrimidine Derivative - Irritant."

    • Validation: Ensure the CAS # (312613-82-4) is visible on the tag.

  • Secondary Containment: Place the jar inside a clear plastic bag to contain any potential dusting.

  • Disposal Path: Designate for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Most common scenario in drug discovery workflows.

  • Solvent Identification:

    • If in DMSO/Methanol/Ethanol: Classify as "Non-Halogenated Organic Waste."

    • If in DCM/Chloroform: Classify as "Halogenated Organic Waste."

  • The "Watch Glass" Compatibility Test (Validation Step):

    • Before pouring the solution into a main waste carboy, take 1 mL of your waste and mix it with 1 mL of the carboy's contents in a watch glass inside a fume hood.

    • Observation: Look for bubbling, heat, or precipitate.

    • Result: If stable, proceed. If reactive, segregate into a standalone container.

  • pH Check (Crucial for Amidines):

    • If the waste solution is aqueous, check pH.[3] If pH > 10 (highly basic), neutralize carefully with dilute acetic acid or HCl to pH 7-8 before combining with general aqueous waste to prevent shock to the waste stream.

Waste Stream Logic Flow

The following diagram illustrates the decision matrix for safe disposal.

DisposalWorkflow Start Waste Generation: Pyrimidine-2-carboximidamide acetate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Final Ship for Incineration (Do NOT Autoclave) Solid->Final Pack in HDPE/Glass SolventCheck Identify Solvent Base Liquid->SolventCheck NonHalo Non-Halogenated (DMSO, MeOH, Water) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo CompatTest Compatibility Test (Watch Glass Method) NonHalo->CompatTest Halo->CompatTest Segregate Segregate: Standalone Container CompatTest->Segregate Reaction Observed Combine Combine: General Waste Carboy CompatTest->Combine Stable Segregate->Final Combine->Final

Figure 1: Decision matrix for segregating and packaging pyrimidine-based waste streams.

Regulatory & Compliance Context (US/Global)

  • EPA Classification (RCRA): This compound is generally not P-listed or U-listed (unless specifically noted by local regulations). It falls under "Non-Specific Source Wastes."

  • Waste Code Assignment:

    • If ignitable (e.g., in methanol): D001 .

    • If corrosive (pH > 12.5 or < 2): D002 .

    • Otherwise: Classify as "Non-Regulated Chemical Waste" pending incineration.

  • Sewer Disposal: STRICTLY PROHIBITED. Nitrogen heterocycles can pass through water treatment plants and affect aquatic life.

Emergency Contingencies

  • Spill (Solid):

    • Don PPE (Nitrile gloves, safety glasses, N95 dust mask).

    • Cover spill with wet paper towels to prevent dusting.

    • Scoop into a bag; label as hazardous waste.

  • Spill (Liquid):

    • Absorb with vermiculite or clay pads.

    • Do not use paper towels if the solvent is an oxidizer (though rare for this compound).

    • Pack absorbent material for incineration.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrimidine-2-carboximidamide acetate. Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrimidine-2-carboximidamide.[4] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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